Edetate trisodium monohydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.3Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTNQJMZBPLVKM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2Na3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-22-0, 85715-60-2 | |
| Record name | Edetate trisodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Edetate trisodium monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDETATE TRISODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMN5A047NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chelation Chemistry of Trisodium Edetate with Divalent Cations
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylenediaminetetraacetic acid (EDTA) and its salts, such as trisodium edetate, are among the most powerful and widely utilized chelating agents in science and industry. Trisodium edetate's ability to form stable, water-soluble complexes with divalent metal cations is central to its function in applications ranging from pharmaceutical formulations and chelation therapy to industrial water treatment and analytical chemistry.[1] This document provides a comprehensive technical overview of the core chemical principles governing the interaction between trisodium edetate and divalent cations. It details the thermodynamics, structure, and pH-dependent nature of the chelation process. Furthermore, this guide outlines key experimental protocols for the characterization and quantification of these interactions, supplemented by structured data tables and logical diagrams to facilitate a deeper understanding for research and development professionals.
Core Chelation Chemistry and Mechanism
Trisodium edetate is a salt of EDTA, an aminopolycarboxylic acid. In solution, it dissociates to provide the edetate anion, which is the active chelating species. The fundamental mechanism of chelation involves the formation of multiple coordinate bonds between a single metal ion and the ligand.[2]
2.1 The Edetate Ligand
The fully deprotonated EDTA anion (Y⁴⁻) is a hexadentate ligand, meaning it has six donor atoms that can bind to a metal ion: two nitrogen atoms from the amine groups and four oxygen atoms from the carboxylate groups.[3][4] This multi-dentate character allows it to wrap around a metal ion, forming a highly stable, cage-like structure.[4] This enhanced stability, derived from a polydentate ligand forming a ring structure with the central metal ion, is known as the chelate effect.[5]
2.2 Reaction with Divalent Cations (M²⁺)
The general equilibrium for the chelation of a divalent metal cation (M²⁺) by the fully deprotonated edetate anion (Y⁴⁻) can be represented as:
M²⁺ + Y⁴⁻ ⇌ [M(EDTA)]²⁻
The resulting complex is typically an octahedral structure where the metal ion is coordinately bonded to the two nitrogen and four carboxylate groups of the EDTA molecule.[4][6] The geometry and coordination number can vary depending on the size and electronic configuration of the specific metal ion.[7][8]
2.3 The Critical Influence of pH
The stability and effectiveness of EDTA chelation are profoundly dependent on the pH of the solution.[9][10] EDTA is a polyprotic acid with four carboxylic acid groups and two amine groups that can be protonated.[3] At low pH, the carboxylate and amine groups become protonated, reducing the availability of the lone pair electrons required for coordination with the metal ion.[10]
This pH dependency is quantified by the conditional stability constant (K'f) , which is calculated using the stability constant (Kf) and the fraction of EDTA that is in the fully deprotonated form (αY⁴⁻) at a given pH:
K'f = αY⁴⁻ * Kf
As pH increases, the fraction of the fully deprotonated Y⁴⁻ species increases, leading to a higher conditional stability constant and more effective chelation.[5][11] This is why most EDTA titrations and applications are performed in buffered, alkaline solutions.[3] However, at very high pH levels, some metal ions may precipitate as hydroxides, which can compete with the EDTA chelation.[9][10]
-
Acidic Conditions (pH < 4-5): Destabilize complexes like Ca-EDTA and Mg-EDTA due to protonation of the EDTA ligand.[9]
-
Alkaline Conditions (pH > 8-9): Can lead to the precipitation of metal hydroxides for ions like Fe³⁺, competing with chelation.[9]
-
Extreme pH (Acidic or Alkaline): Can destabilize complexes like Zn-EDTA.[9]
Quantitative Data for Chelation
The stability of metal-edetate complexes is a key parameter for predicting and controlling their behavior in solution.
Table 1: pKa Values for EDTA (H₄Y)
This table presents the acid dissociation constants for the four carboxylic acid protons and two amine protons of EDTA.
| pKa Value | Acidic Group |
| pK₁ | 1.99 |
| pK₂ | 2.67 |
| pK₃ | 6.16 |
| pK₄ | 10.26 |
| (Data sourced from literature values)[3] |
Table 2: Stability Constants (log Kf) for Divalent Cation-EDTA Complexes
The formation constant (Kf) indicates the thermodynamic stability of the complex. Higher values signify a more stable complex.
| Divalent Cation | log Kf |
| Mg²⁺ | 8.79 |
| Ca²⁺ | 10.65[12] |
| Mn²⁺ | 14.04 |
| Fe²⁺ | 14.33 |
| Zn²⁺ | 16.50 |
| Cd²⁺ | 16.60 |
| Pb²⁺ | 18.04 |
| Cu²⁺ | 18.80 |
| (Values are for 25°C and an ionic strength of 0.1 M)[13][14] |
Experimental Protocols for Analysis
Characterizing the formation, stability, and structure of metal-edetate complexes is crucial for research and development. Several well-established methods are employed for this purpose.
Determination of Stability Constants
a) Potentiometric Titration (pH-metric Method) This is a primary and highly accurate method for determining stability constants.[15][16][17]
-
Principle: The formation of a metal-EDTA complex involves the displacement of protons from the EDTA molecule, which can be monitored as a change in pH. By titrating a solution containing the metal ion and EDTA with a standardized strong base (e.g., NaOH) and recording the pH at each addition, a titration curve is generated.
-
Methodology:
-
Solution Preparation: Prepare three solutions for titration: (a) a solution of a strong acid, (b) the strong acid solution plus a known concentration of EDTA, and (c) the solution from (b) with the addition of a known concentration of the divalent metal salt.[15]
-
Titration: Titrate each solution against a standardized strong base using a calibrated pH meter to record the pH after each addition of titrant.[15]
-
Data Analysis: Plot the pH versus the volume of base added for all three titrations. The horizontal shift between the titration curves for (b) and (c) is used to calculate the average number of ligands bound per metal ion (n̄).
-
Calculation: The stability constants are then determined from the formation curve (a plot of n̄ versus the negative logarithm of the free ligand concentration). Methods like those developed by Bjerrum or Irving and Rossotti are commonly used for these calculations.[15][17]
-
b) UV-Visible Spectrophotometry This method is applicable when the metal-EDTA complex has a distinct UV-Vis absorption spectrum compared to the free metal ion or EDTA.[18][19]
-
Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of solutions with varying ratios of metal and ligand, the concentration of the formed complex can be determined.[15] The Fe(III)-EDTA complex, for example, has a distinct absorption maximum around 258 nm.[20]
-
Methodology (Job's Method of Continuous Variation):
-
Solution Preparation: Prepare a series of solutions where the mole fraction of the metal ion and EDTA is varied, but the total molar concentration (CM + CL) is kept constant.[18]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-EDTA complex.
-
Data Analysis: Plot the measured absorbance against the mole fraction of the ligand. The plot will typically show a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex (which is 1:1 for EDTA and divalent cations).
-
Calculation: The data from the plot can be used to calculate the equilibrium concentrations of all species and thereby determine the stability constant.[18]
-
Structural Characterization of Complexes
a) ¹H-NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of metal-EDTA complexes in solution.[21]
-
Principle: The chemical environment of the protons in the EDTA molecule is altered upon chelation with a metal ion. Free EDTA typically shows two distinct signals for its methylene protons in a ¹H-NMR spectrum.[22][23] Upon complexation, these signals shift and may split into more complex patterns due to conformational changes and the influence of the metal's electronegativity.[21][22]
-
Methodology:
-
Sample Preparation: Prepare solutions of free EDTA and the metal-EDTA complex in a suitable deuterated solvent (e.g., D₂O). The pH of the solution should be carefully controlled and reported, as it also affects the chemical shifts.[23][24]
-
Data Acquisition: Acquire ¹H-NMR spectra for both the free ligand and the complex.
-
Spectral Analysis: Compare the spectra. The changes in chemical shifts and coupling patterns of the ethylene and acetate protons provide information about the binding and the conformation of the complex in solution. This technique can also be used for quantitative analysis of the metal ion concentration.[21][25]
-
b) X-ray Absorption Spectroscopy (XAS) / X-ray Crystallography These methods provide direct structural information about the coordination environment of the metal ion.
-
Principle: X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive data on bond lengths and angles. For complexes in solution, X-ray Absorption Spectroscopy (XAS) can be used to probe the local atomic environment around the metal ion, revealing information about its coordination number and the distances to the coordinating nitrogen and oxygen atoms.[26][27]
-
Methodology (General):
-
Sample Preparation: For crystallography, single crystals of the metal-EDTA complex must be grown. For XAS, a solution or solid sample of the complex is prepared.
-
Data Collection: The sample is irradiated with X-rays, and the diffraction pattern (crystallography) or absorption spectrum (XAS) is recorded.[7]
-
Structure Determination: The collected data is processed and analyzed to generate a model of the molecular structure, showing the coordination geometry of the metal center.[7][27]
-
Visualizations: Workflows and Processes
References
- 1. shivchem.com [shivchem.com]
- 2. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 4. Video: EDTA: Chemistry and Properties [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. wellyoutech.com [wellyoutech.com]
- 10. quora.com [quora.com]
- 11. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 15. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
- 19. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 20. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The molecular structure of aqueous Hg(II)-EDTA as determined by X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to Edetate Trisodium Monohydrate for Laboratory Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties of Edetate trisodium monohydrate, a crucial chelating agent in various laboratory and pharmaceutical applications. The information presented herein is intended to support researchers in its safe and effective use.
Core Properties of this compound
This compound, also known as Trisodium EDTA monohydrate, is the trisodium salt of ethylenediaminetetraacetic acid (EDTA).[1] It is widely utilized for its ability to sequester metal ions, forming stable, water-soluble complexes.[2] This chelating action makes it invaluable in a multitude of applications, from preventing metal-catalyzed degradation of products to its use as an anticoagulant in blood sample collection.[3]
The physical characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N₂Na₃O₉ | [1] |
| Molecular Weight | 376.20 g/mol | [1] |
| Appearance | White crystalline powder | [4][5][6] |
| Melting Point | >300 °C (>572 °F) | [5][7] |
| Solubility | Soluble in water.[2][5] Solutions in 1 M NaOH are clear and colorless to light yellow. Water solubility is pH-dependent, increasing with higher pH.[8] | [2][5][8] |
| Odor | Odorless | [5][9] |
Key chemical properties that dictate the reactivity and application of this compound are detailed below.
| Property | Value | Source(s) |
| CAS Number | 10378-22-0 | [1] |
| IUPAC Name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | [1] |
| pH | 7.0 - 8.0 (for the trihydrate)[2]; ~9.3 (1% aqueous solution)[5][9] | [2][5][9] |
| pKa Values (of EDTA) | 2.0, 2.7, 6.2, 10.3 | [8][10] |
| Stability | Stable under normal conditions. | [5][6] |
| Incompatibility | Strong oxidizing agents, copper, aluminum, zinc, nickel, and carbon steel.[5][11] | [5][11] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sodium oxides. | [5] |
Mechanism of Action: Chelation
The primary function of this compound is chelation. The EDTA⁴⁻ anion, formed in solution, possesses six binding sites—two nitrogen atoms and four oxygen atoms—that can envelop a metal ion. This forms a highly stable, water-soluble complex, effectively sequestering the metal ion and rendering it chemically inert in the solution.[3] This "claw-like" grip is the basis for its utility in inactivating metal ions that could otherwise catalyze undesirable reactions.[12]
Caption: Chelation mechanism of an EDTA anion with a metal ion.
Experimental Protocols
The following sections detail methodologies for key experiments relevant to the laboratory use of this compound.
The solubility of EDTA salts is highly dependent on pH.[8] This protocol outlines a general method for determining solubility at a specific pH.
Materials:
-
This compound
-
Milli-Q or deionized water
-
Calibrated pH meter
-
Sodium hydroxide (NaOH) and/or Hydrochloric acid (HCl) for pH adjustment
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Suitable analytical method for quantification (e.g., HPLC, titration)
Methodology:
-
Prepare a series of buffered aqueous solutions at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffered solution in separate flasks.
-
Place the flasks in a thermostatically controlled environment (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease stirring and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
-
Immediately filter the sample using a 0.22 µm filter to remove any remaining undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.
-
The determined concentration represents the solubility at that specific pH and temperature.
Caption: Experimental workflow for determining aqueous solubility.
The pKa values of EDTA are critical for understanding its chelation efficiency at different pH levels. Potentiometric titration is a standard method for their determination.[13]
Materials:
-
This compound
-
Deionized water (CO₂-free)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter with a suitable electrode
-
Autotitrator or manual burette
-
Stir plate and stir bar
Methodology:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water.
-
Begin stirring the solution and place the calibrated pH electrode into the solution.
-
If starting from the trisodium salt, titrate with a standardized solution of HCl. Record the pH value after each incremental addition of the titrant.
-
Continue the titration well past all equivalence points to generate a complete titration curve.
-
Plot the pH versus the volume of titrant added.
-
The pKa values can be determined from the midpoints of the buffer regions on the titration curve (i.e., the points of half-neutralization for each acidic proton).
-
Alternatively, the equivalence points can be found from the inflection points of the curve (or by analyzing the first or second derivative of the curve), and the pKa values can be calculated from the pH at the half-equivalence points.[14]
The following protocol is a generalized example for assessing acute oral toxicity, based on methodologies cited for similar compounds.[4]
Materials:
-
This compound
-
Vehicle (e.g., distilled water)
-
Wistar rats (specific pathogen-free)
-
Oral gavage needles and syringes
-
Animal balance
Methodology:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the study.
-
Dose Preparation: Prepare a series of graded doses of this compound by dissolving the substance in the chosen vehicle. A control group will receive only the vehicle.
-
Dose Administration: Administer a single dose to each group of animals via oral gavage.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.[4]
-
Data Analysis: The LD50 (the dose lethal to 50% of the test animals) can be calculated from the mortality data. The oral LD50 for rats has been reported as 2150 mg/kg.[4][11]
Laboratory Handling and Safety
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][4] Adherence to strict safety protocols is mandatory.
Engineering Controls:
-
Use in a well-ventilated area, preferably within a fume hood, to minimize dust generation and accumulation.[4][15]
-
Facilities should be equipped with an eyewash station and a safety shower.[4][15]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4][5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][15]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]
Handling and Storage:
-
Wash hands thoroughly after handling.[4]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and certain metals.[5][11][15]
-
Do not store in aluminum containers.[5]
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a versatile and effective chelating agent with well-defined physical and chemical properties. Its utility in research, particularly in drug development, is underscored by its ability to control metal ion activity. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its responsible and effective use in the laboratory.
References
- 1. This compound | C10H15N2Na3O9 | CID 16211179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trisodium EDTA Manufacturer, Supplier, Exporter [edta-chelate.com]
- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethylenediaminetetraacetic acid trisodium salt solution | 150-38-9 [chemicalbook.com]
- 7. (ETHYLENEDINITRILO)TETRAACETIC ACID, TRISODIUM SALT HYDRATE | 85715-60-2 [amp.chemicalbook.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Edetate Trisodium | C10H13N2Na3O8 | CID 9008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Role of Trisodium EDTA as a Metal Ion Scavenger in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA), particularly its trisodium salt, is a powerful hexadentate chelating agent indispensable in biochemical and enzymatic research. Its primary function is to sequester divalent and trivalent metal cations, which are often essential cofactors for a wide range of enzymes or catalysts of deleterious reactions. This technical guide provides an in-depth exploration of the mechanisms of action of trisodium EDTA, its profound impact on enzymatic reactions, and detailed protocols for its application in research and drug development. This guide also presents quantitative data on its metal-binding affinities and inhibitory effects, alongside visual workflows and pathway diagrams to elucidate its practical applications.
Introduction: The Chelation Chemistry of Trisodium EDTA
Trisodium EDTA, a salt of ethylenediaminetetraacetic acid, is widely utilized for its high affinity and broad specificity in binding metal ions.[1][2] As a hexadentate ligand, it forms six bonds with a single metal ion, creating a stable, water-soluble complex.[3] This sequestration effectively removes metal ions from the solution, preventing them from participating in enzymatic reactions where they might act as cofactors or promote oxidative damage.[3][4] The stability of the metal-EDTA complex is dependent on the specific metal ion and the pH of the solution.[4]
The primary mechanism by which EDTA inhibits metal-dependent enzymes is the removal of the essential metal ion from the enzyme's active site, rendering it inactive.[5][6] This characteristic is fundamental to its application in biochemistry and molecular biology for deactivating enzymes to either study their reactivity or to prevent the degradation of sensitive molecules like DNA and proteins.[1][4]
Impact on Enzymatic Reactions
The effect of trisodium EDTA on enzymatic reactions is predominantly inhibitory, especially for enzymes that rely on divalent metal cations for their catalytic activity or structural integrity.[3]
Inhibition of Metalloenzymes
Metalloenzymes are a broad class of enzymes that require metal ions as cofactors. Trisodium EDTA can effectively inhibit these enzymes by chelating these essential metal ions. The inhibitory effect is concentration-dependent and can vary significantly between different enzymes.[3][5]
Table 1: Impact of EDTA on Common Metalloenzymes
| Enzyme | Metal Cofactor(s) | Typical Inhibitory EDTA Concentration | Effect of EDTA |
| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | Removes essential zinc and magnesium ions required for catalytic activity.[3][7] |
| Taq DNA Polymerase | Mg²⁺ | >1 mM | Chelates Mg²⁺ necessary for dNTP binding and catalysis during PCR.[3][8] |
| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | Removes the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation.[3] |
| Matrix Metalloproteinases (MMPs) | Zn²⁺, Ca²⁺ | Varies (µM to mM range) | Inhibition of activity by chelating essential zinc and calcium ions.[9] |
Beyond Chelation: Direct Enzyme Inhibition
Recent studies have indicated that EDTA's role is not limited to being a biochemically inactive metal ion scavenger. In some cases, EDTA can directly bind to enzymes, independent of its chelating activity, and act as a selective inhibitor. For instance, EDTA has been shown to compete for the nucleotide-binding site of enzymes like dUTPase, Taq polymerase, and MutT.[8][10][11]
Quantitative Data: Metal Ion Affinities
The efficacy of EDTA as a chelating agent is quantified by its stability constant (log K) for various metal ions. A higher log K value indicates a stronger and more stable complex.
Table 2: Stability Constants (log K) of EDTA with Various Metal Ions
| Metal Ion | log K |
| Ca²⁺ | 10.6 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 13.8 |
| Fe²⁺ | 14.3 |
| Co²⁺ | 16.3 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Fe³⁺ | 25.1 |
Note: These values can vary slightly depending on experimental conditions such as temperature and ionic strength.
Experimental Protocols
The following protocols provide detailed methodologies for the use of trisodium EDTA in common enzymatic research applications.
Protocol 1: Divalent Cation Rescue Experiment
This experiment is designed to confirm if the inhibition of an enzyme is due to the chelation of essential metal ions by EDTA.
Objective: To determine if the addition of excess divalent cations can restore the activity of an EDTA-inhibited enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Trisodium EDTA stock solution (e.g., 0.5 M)
-
Stock solution of the suspected divalent cation (e.g., 1 M MgCl₂, 1 M ZnCl₂)
-
Microplate reader or spectrophotometer
-
96-well plate
Procedure:
-
Prepare Control and Inhibited Reactions:
-
Control: In a well, combine the assay buffer, enzyme, and substrate according to your standard protocol.
-
Inhibited: In a separate well, prepare the same reaction mixture as the control, but also add Trisodium EDTA to a final concentration that causes significant inhibition (determined empirically, typically 1-10 mM).
-
-
Prepare Rescue Reactions:
-
Prepare a set of inhibited reactions as described above.
-
To each of these wells, add varying concentrations of the divalent cation stock solution (e.g., final concentrations of 1, 5, 10, and 20 mM).
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
Measure the enzyme activity (e.g., by monitoring product formation via absorbance or fluorescence).
-
-
Data Analysis:
-
Compare the activity of the inhibited and rescue reactions to the control. A dose-dependent increase in enzyme activity upon the addition of the divalent cation confirms that the inhibition was due to metal ion chelation by EDTA.
-
Protocol 2: Determination of the IC50 of Trisodium EDTA
This protocol outlines the procedure to determine the concentration of Trisodium EDTA required to inhibit 50% of the enzyme's activity (IC50).
Objective: To quantify the inhibitory potency of Trisodium EDTA on a specific enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Trisodium EDTA stock solution (e.g., 0.5 M)
-
Microplate reader or spectrophotometer
-
96-well plate
Procedure:
-
Prepare Serial Dilutions of EDTA: From the 0.5 M stock solution, prepare a series of dilutions in the assay buffer to cover a broad range of concentrations (e.g., from 100 mM down to 1 µM).
-
Set up the Assay:
-
In a 96-well plate, set up reactions containing the enzyme and assay buffer.
-
Add the different concentrations of the EDTA dilutions to the respective wells.
-
Include a control well with no EDTA.
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow EDTA to chelate the metal cofactors.
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Enzyme Activity: Monitor the reaction progress over a fixed time by measuring the formation of the product.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each EDTA concentration relative to the no-EDTA control.
-
Plot the percent inhibition against the logarithm of the EDTA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Protocol 3: Removal of EDTA from Protein Samples
It is often necessary to remove EDTA from a protein sample, for example, before performing an activity assay that requires metal ions.
Objective: To remove EDTA from a protein solution while retaining the protein of interest.
Methods:
-
Dialysis: This method involves placing the protein sample in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing it against a large volume of EDTA-free buffer. This allows the smaller EDTA molecules to diffuse out of the bag while retaining the larger protein. The buffer should be changed several times to ensure complete removal.
-
Size Exclusion Chromatography (SEC) / Desalting Column: The protein sample is passed through a column packed with a porous resin. Larger molecules (the protein) pass through the column more quickly, while smaller molecules (EDTA) enter the pores of the resin and are eluted later. This effectively separates the protein from the EDTA.
-
Ultrafiltration/Diafiltration: This technique uses a semi-permeable membrane to separate molecules based on size. The protein solution is concentrated by forcing the buffer and small molecules like EDTA through the membrane, while the protein is retained. The sample can then be rediluted with EDTA-free buffer and the process repeated several times to remove the EDTA.
Table 3: Comparison of EDTA Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane | Gentle, can be used for large volumes | Slow, may not be completely effective in a single run |
| Size Exclusion Chromatography | Separation based on molecular size | Fast, efficient separation | Can lead to sample dilution |
| Ultrafiltration/Diafiltration | Filtration through a semi-permeable membrane | Fast, can concentrate the sample | Potential for protein loss due to membrane binding |
Visualizing Workflows and Pathways
Experimental Workflow: Identifying a Metalloenzyme
The following workflow illustrates the steps to determine if a novel enzyme is a metalloenzyme using Trisodium EDTA.
Signaling Pathway: Inhibition of MMPs in Cancer Metastasis
Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. Trisodium EDTA can be used experimentally to inhibit MMP activity and study its downstream effects on signaling pathways.
Conclusion
Trisodium EDTA is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to scavenge metal ions provides a reliable method for inhibiting metalloenzymes, thereby enabling the study of their function, the identification of their cofactors, and the investigation of their role in complex biological pathways. While its primary mechanism of action is chelation, the potential for direct enzyme interaction should also be considered in experimental design. The protocols and data presented in this guide offer a comprehensive resource for the effective application of trisodium EDTA in enzymatic research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 5. benchchem.com [benchchem.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. eurjther.com [eurjther.com]
- 8. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
The Cornerstone of Chelation: A Technical Guide to Edetate Trisodium Monohydrate in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology, the precise control of metal ions is paramount to the success of a vast array of experimental and therapeutic strategies. Edetate Trisodium Monohydrate (Trisodium EDTA), a key chelating agent, serves as a fundamental tool for researchers and drug development professionals. Its ability to sequester di- and trivalent metal ions underpins its utility in preserving the integrity of nucleic acids, modulating enzyme activity, and enhancing the stability of biological formulations. This technical guide provides an in-depth exploration of the core principles of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its mechanisms and applications.
Core Principle: The Mechanism of Chelation
The primary function of this compound lies in its potent chelating ability. The ethylenediaminetetraacetic acid (EDTA) molecule possesses six binding sites—two nitrogen atoms and four carboxylate groups—allowing it to form stable, water-soluble complexes with metal ions.[1] This sequestration effectively removes metal ions from solution, preventing them from participating in enzymatic reactions or catalyzing the degradation of sensitive biomolecules like DNA and RNA.[2] The stability of the metal-EDTA complex is dependent on the specific metal ion and the pH of the solution.[1]
References
A Comprehensive Guide to the Synthesis and Purification of Trisodium Edetate Monohydrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of trisodium edetate monohydrate (Na₃EDTA·H₂O), a crucial chelating agent in numerous research and pharmaceutical applications. The quality and purity of this compound are paramount for reliable and reproducible experimental outcomes. This document outlines the prevalent synthesis methodologies, detailed purification protocols, and analytical techniques for quality control.
Introduction to Trisodium Edetate Monohydrate
Trisodium edetate, a salt of ethylenediaminetetraacetic acid (EDTA), is a powerful hexadentate ligand capable of forming stable, water-soluble complexes with a wide range of metal ions. This sequestering ability makes it invaluable in various scientific disciplines, including biochemistry, molecular biology, analytical chemistry, and pharmaceutical sciences. In research settings, high-purity trisodium edetate is essential to prevent interference from metal ion contaminants, to control enzyme activity, and as a component in buffers and reaction mixtures.
Synthesis of Trisodium Edetate
The industrial synthesis of EDTA salts primarily yields tetrasodium EDTA, which can then be converted to other salt forms. For research applications requiring high purity, a multi-step approach involving the synthesis of the crude sodium salt followed by rigorous purification is necessary.
Common Synthesis Routes
Two prominent industrial methods for producing the sodium salt of EDTA are the Bersworth one-step process and the Singer two-step synthesis.
-
Bersworth Process: This method involves the alkaline cyanomethylation of ethylenediamine using formaldehyde and sodium cyanide. While economically viable, this process can lead to the formation of nitrilotriacetic acid (NTA) as a significant impurity.
-
Singer Two-Step Synthesis: This route separates the cyanomethylation from the hydrolysis step, resulting in a purer form of tetrasodium EDTA with reduced NTA contamination. The initial reaction of ethylenediamine, formaldehyde, and hydrocyanic acid forms (ethylenedinitrilo)tetraacetonitrile (EDTN), which is then isolated and hydrolyzed with sodium hydroxide to produce tetrasodium EDTA.
For research-grade applications, starting with a higher purity crude product, such as that from the Singer synthesis, is advantageous as it simplifies the subsequent purification steps.
Purification of Trisodium Edetate Monohydrate
The purification of trisodium edetate from a crude tetrasodium EDTA solution is a critical process to achieve the high purity required for research applications. The following protocol describes a laboratory-scale procedure to obtain high-purity trisodium edetate monohydrate.
Experimental Protocol: Purification and Crystallization
This protocol outlines the conversion of a crude tetrasodium EDTA solution to purified trisodium edetate monohydrate.
Materials:
-
Crude tetrasodium EDTA solution (or solid dissolved in deionized water)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH), high-purity pellets or solution
-
Activated Carbon
-
Deionized Water
-
pH meter
-
Stirring hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
-
Drying oven or desiccator
Methodology:
-
Acidification to Precipitate EDTA:
-
Start with a known concentration of crude tetrasodium EDTA solution.
-
Slowly add concentrated HCl or H₂SO₄ with constant stirring to lower the pH of the solution.
-
Continue acidification until the pH reaches approximately 2-3. At this pH, the free acid form of EDTA (H₄EDTA), which has low water solubility, will precipitate out of the solution. This step is crucial for separating EDTA from more soluble impurities like NTA.
-
Allow the suspension to stir for a period to ensure complete precipitation.
-
-
Isolation and Washing of EDTA:
-
Collect the precipitated EDTA by vacuum filtration using a Büchner funnel.
-
Wash the EDTA cake with copious amounts of cold deionized water to remove any remaining soluble impurities and salts.
-
-
Decolorization (Optional):
-
If the crude material is colored, resuspend the washed EDTA in deionized water and heat the slurry gently.
-
Add a small amount of activated carbon to the suspension and stir for a period to adsorb colored impurities.
-
Filter the hot suspension to remove the activated carbon.
-
-
Conversion to Trisodium Edetate:
-
Transfer the purified EDTA solid to a clean beaker.
-
Add deionized water to form a slurry.
-
Carefully add a high-purity sodium hydroxide solution dropwise while monitoring the pH of the suspension.
-
The goal is to achieve a stable pH in the range of 7.0-8.0, which corresponds to the formation of the trisodium salt.[1] A clear solution should be obtained as the EDTA dissolves upon conversion to its more soluble sodium salt.
-
-
Crystallization of Trisodium Edetate Monohydrate:
-
Gently heat the trisodium edetate solution to ensure all solids are dissolved and to slightly concentrate the solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Trisodium edetate is known to crystallize from water as a monohydrate.[2]
-
Collect the resulting crystals by filtration.
-
-
Drying:
-
Dry the purified trisodium edetate monohydrate crystals in a drying oven at a temperature below 120°C to avoid the loss of water of crystallization. Alternatively, the crystals can be dried in a desiccator under vacuum.
-
Data Presentation
The following table summarizes the expected outcomes and key parameters for the synthesis and purification process.
| Parameter | Value/Range | Notes |
| Synthesis Method | Singer Two-Step | Recommended for higher initial purity. |
| Precipitation pH | 2.0 - 3.0 | For precipitating free acid EDTA. |
| Trisodium Salt pH | 7.0 - 8.0 | For conversion to the desired salt form.[1] |
| Expected Purity | > 99% | After purification and crystallization. |
| Form | White Crystalline Powder | Appearance of the final product. |
| Hydration State | Monohydrate | When crystallized from water.[2] |
Quality Control and Analytical Methods
To ensure the purity of the synthesized trisodium edetate monohydrate for research applications, several analytical techniques can be employed.
| Analytical Method | Purpose | Key Parameters Measured |
| Complexometric Titration | Assay of EDTA content | Purity determination by titrating against a standardized metal ion solution (e.g., Ca²⁺, Zn²⁺). |
| High-Performance Liquid Chromatography (HPLC) | Detection of organic impurities | Separation and quantification of EDTA, NTA, and other related substances. |
| Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP) | Quantification of metal impurities | Measurement of trace metal ion contamination. |
| Infrared (IR) Spectroscopy | Structural confirmation | Identification of functional groups and confirmation of the EDTA structure. |
| Karl Fischer Titration | Determination of water content | To confirm the monohydrate state. |
For applications in pharmaceutical development, adherence to pharmacopeial standards (e.g., USP grade) is recommended, which specifies limits for impurities and assay methods.
Visualizing the Workflow and Logical Relationships
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of research-grade trisodium edetate monohydrate.
Caption: Workflow for Trisodium Edetate Monohydrate Synthesis and Purification.
Logical Relationships in Purification
The purification process is based on the differential solubility of EDTA and its impurities at various pH levels.
Caption: Purification based on pH-dependent solubility of EDTA and impurities.
Conclusion
The synthesis and purification of high-purity trisodium edetate monohydrate are essential for its effective use in research and pharmaceutical development. By understanding the underlying principles of the synthesis routes and employing a meticulous purification strategy based on pH manipulation and crystallization, researchers can obtain a final product that meets the stringent quality requirements for sensitive applications. The analytical methods outlined in this guide provide a framework for the quality control necessary to ensure the reliability and consistency of experimental results.
References
A Technical Guide to the Chelating Properties of Trisodium EDTA in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Trisodium ethylenediaminetetraacetic acid (Trisodium EDTA) is a salt of EDTA, a widely utilized aminopolycarboxylic acid that functions as a potent metal ion chelator.[1][2] Its remarkable ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal cations makes it an indispensable tool in diverse scientific and industrial fields, including pharmaceutical formulations, biomedical research, and analytical chemistry.[3] This guide provides a detailed examination of the core principles governing the chelating properties of Trisodium EDTA in aqueous environments, with a focus on the thermodynamic stability of its complexes, the critical influence of pH, and the experimental methodologies used for its characterization.
The Mechanism of EDTA Chelation
Ethylenediaminetetraacetic acid is a hexadentate ligand, meaning it has six donor sites for binding a metal ion: two nitrogen atoms and four carboxyl groups.[4] In aqueous solution, the anionic form of EDTA envelops a metal ion, coordinating with it at these six points to form a stable, cage-like octahedral complex known as a chelate. This multi-site binding, often described as the "chelate effect," results in a complex that is significantly more stable than those formed by monodentate ligands (ligands that bind at only one point). The strong grasp of EDTA on the metal ion is a key reason for its effectiveness as a chelating agent.
References
The Unseen Guardian: A Technical Guide to Edetate Trisodium Monohydrate in Biochemical Buffers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biochemical research, maintaining the integrity of biological macromolecules is paramount. The unseen forces of enzymatic degradation and ionic interference can silently sabotage experiments, leading to confounding results and wasted resources. This technical guide delves into the theoretical underpinnings and practical applications of a key guardian against these threats: Edetate Trisodium Monohydrate. As a powerful chelating agent, its strategic inclusion in biochemical buffers is a cornerstone of robust and reproducible research.
The Core Principle: Chelation Chemistry of Edetate Trisodium
Edetate Trisodium, a salt of ethylenediaminetetraacetic acid (EDTA), is a hexadentate ligand, meaning it can form six bonds with a single metal ion. Its structure, featuring two nitrogen atoms and four carboxyl groups, allows it to "wrap around" and sequester divalent and trivalent cations, forming stable, water-soluble complexes. This process, known as chelation, effectively removes these metal ions from the solution, preventing them from participating in detrimental reactions.
The primary targets of Edetate Trisodium in biochemical buffers are divalent cations such as magnesium (Mg²⁺), calcium (Ca²⁺), manganese (Mn²⁺), and iron (Fe²⁺), as well as trivalent cations like iron (Fe³⁺). These ions are often essential cofactors for enzymes that can degrade biological molecules of interest, such as DNases and metalloproteases. By chelating these ions, Edetate Trisodium acts as a potent inhibitor of these degradative enzymes, thereby preserving the integrity of DNA, RNA, and proteins.
Quantitative Data on Metal Ion Chelation
The effectiveness of Edetate Trisodium as a chelating agent is quantified by the stability constant (K) of the metal-EDTA complex, often expressed as log K. A higher log K value indicates a more stable complex and a stronger chelation effect. The stability of these complexes is influenced by factors such as pH and the specific metal ion involved.
Stability Constants of Metal-EDTA Complexes
The following table summarizes the log K values for the formation of complexes between EDTA and various common metal ions.
| Metal Ion | Log K Value |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 14.0 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Zn²⁺ | 16.5 |
| Cu²⁺ | 18.8 |
| Co²⁺ | 16.3 |
| Ni²⁺ | 18.6 |
Note: These values are generally reported for the fully deprotonated EDTA⁴⁻ form and can be influenced by experimental conditions such as temperature and ionic strength.
pH Dependence of Chelation
The chelating ability of EDTA is highly dependent on the pH of the buffer. The four carboxylic acid groups of EDTA have different pKa values. As the pH increases, these groups become deprotonated, making the lone pair of electrons on the oxygen atoms more available to coordinate with a metal ion. The fully deprotonated form, EDTA⁴⁻, is the most effective chelating species. Therefore, the stability of metal-EDTA complexes generally increases with increasing pH. This is a critical consideration when preparing buffers for specific applications. For instance, to effectively inhibit most DNases, a pH of 8.0 is commonly used for EDTA-containing buffers, ensuring sufficient chelation of Mg²⁺.
Key Applications and Experimental Protocols
The primary role of Edetate Trisodium in biochemical buffers is to prevent the degradation of biological samples. This is crucial in a wide range of applications, from routine sample storage to complex enzymatic assays.
Preservation of Nucleic Acids
Theoretical Basis: Deoxyribonucleases (DNases) and Ribonucleases (RNases) are enzymes that degrade DNA and RNA, respectively. Many of these nucleases require divalent cations, particularly Mg²⁺, as cofactors for their activity. By sequestering these cations, Edetate Trisodium effectively inactivates these enzymes, protecting the integrity of nucleic acids during extraction, purification, and storage.
Experimental Protocol: Preparation of 1x TE (Tris-EDTA) Buffer
This buffer is widely used for the storage and solubilization of DNA and RNA.
-
Materials:
-
Tris base
-
Edetate disodium dihydrate (or a 0.5 M EDTA stock solution)
-
Hydrochloric acid (HCl) to adjust pH
-
Nuclease-free water
-
-
Procedure for 1 Liter of 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0):
-
Dissolve 1.21 g of Tris base in approximately 800 mL of nuclease-free water.
-
Add 2 mL of a 0.5 M EDTA stock solution (pH 8.0).
-
Adjust the pH to 8.0 by adding concentrated HCl dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 Liter with nuclease-free water.
-
Sterilize by autoclaving.
-
Store at room temperature.
-
Inhibition of Metalloproteases
Theoretical Basis: Metalloproteases are a class of proteases that utilize a metal ion (often Zn²⁺ or Co²⁺) in their active site for catalytic activity. These enzymes can cause significant degradation of protein samples during extraction and purification. Edetate Trisodium is a broad-spectrum inhibitor of metalloproteases, chelating the essential metal cofactor and rendering the enzyme inactive.
Experimental Protocol: Use of EDTA in Cell Lysis Buffer for Protein Extraction
-
Materials:
-
Cell lysis buffer (e.g., RIPA, NP-40 based buffers)
-
0.5 M EDTA stock solution (pH 8.0)
-
Protease inhibitor cocktail (optional, for broader protection)
-
-
Procedure:
-
Prepare your chosen cell lysis buffer according to the standard protocol.
-
Immediately before use, add 0.5 M EDTA (pH 8.0) to the lysis buffer to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.
-
If desired, add a broad-spectrum protease inhibitor cocktail to the lysis buffer.
-
Proceed with your standard cell lysis and protein extraction protocol on ice to further minimize proteolytic activity.
-
Visualizing the Role of Edetate Trisodium
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows where Edetate Trisodium plays a critical role.
Caption: Workflow for nucleic acid extraction utilizing EDTA.
Caption: Mechanism of metalloprotease inhibition by EDTA.
Methodological & Application
Application Notes and Protocols for the Preparation of Edetate Trisodium Monohydrate Stock Solution in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edetate Trisodium Monohydrate (EDTA-Na3·H2O) is a chelating agent widely employed in molecular biology and related life sciences. Its primary function is to sequester divalent and trivalent metal cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for many enzymes, including nucleases that can degrade DNA and RNA. By effectively inactivating these enzymes, EDTA helps to preserve the integrity of nucleic acid and protein samples during experimental procedures. A sterile 0.5 M stock solution is a common laboratory staple, used in the preparation of various buffers (e.g., TE buffer), for stopping enzymatic reactions, and in cell culture applications. The dissolution of edetate salts is highly pH-dependent, requiring careful adjustment to an alkaline pH of approximately 8.0 to achieve complete solubilization.
Data Presentation
The following table summarizes the quantitative data required for the preparation of a 0.5 M this compound stock solution.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Quantity for 1 L of 0.5 M Solution |
| This compound | C₁₀H₁₃N₂Na₃O₈·H₂O | 376.20[1][2] | 188.1 g |
| Deionized Water | H₂O | 18.02 | ~800 mL, then q.s. to 1 L |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As required to adjust pH to 8.0 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing a 1 L stock solution of 0.5 M this compound at a pH of 8.0.
Materials and Equipment:
-
This compound (Molecular Biology Grade)
-
Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Deionized or Milli-Q water
-
1 L Beaker or flask
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclavable storage bottle
-
Autoclave or 0.22 µm sterile filter
Protocol:
-
Weighing the Solute: Accurately weigh 188.1 g of this compound and transfer it to a 1 L beaker.
-
Initial Dissolution: Add approximately 800 mL of deionized water to the beaker containing the this compound. Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring the mixture. At this stage, the this compound will not fully dissolve.
-
pH Adjustment: While the solution is stirring, carefully add Sodium Hydroxide (NaOH) to raise the pH. This can be done by adding NaOH pellets incrementally or by adding a concentrated NaOH solution dropwise. Monitor the pH of the solution continuously using a calibrated pH meter. As the pH approaches 8.0, the this compound will begin to dissolve. Continue to add NaOH until a stable pH of 8.0 is achieved and all the solute has dissolved, resulting in a clear solution.
-
Final Volume Adjustment: Once the this compound is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 L.
-
Sterilization: Transfer the 0.5 M EDTA solution into an autoclavable bottle. Sterilize the solution by autoclaving on a liquid cycle (typically 121°C for 20 minutes). Alternatively, for heat-sensitive applications, the solution can be sterile-filtered through a 0.22 µm membrane filter into a sterile container.
-
Storage: The sterile 0.5 M this compound solution should be stored at room temperature in a tightly sealed container.
Mandatory Visualizations
Diagram of the Experimental Workflow:
Caption: Workflow for the preparation of 0.5 M this compound stock solution.
References
Application Notes and Protocols for DNA Extraction from Frozen Tissue Samples Using Trisodium EDTA
Introduction
The extraction of high-quality genomic DNA from frozen tissue is a critical first step for a multitude of molecular biology applications, including PCR, sequencing, and genotyping. A key challenge in this process is the prevention of DNA degradation by nucleases that are released upon cell lysis. Trisodium EDTA (ethylenediaminetetraacetic acid), a chelating agent, plays a pivotal role in safeguarding DNA integrity. By sequestering divalent cations like magnesium (Mg²⁺), which are essential cofactors for DNase activity, EDTA effectively inactivates these enzymes and protects the DNA from degradation.[1][2][3] Furthermore, EDTA aids in destabilizing the cell membrane, contributing to more efficient cell lysis and DNA release.[1][3] These application notes provide a detailed protocol for DNA extraction from frozen tissue samples, highlighting the integral role of Trisodium EDTA in obtaining high-yield, high-quality DNA suitable for downstream applications.
Data Presentation
The use of an EDTA solution for thawing frozen tissues prior to DNA extraction has been shown to significantly improve the recovery of high molecular weight (HMW) DNA.[4][5] The following table summarizes the quantitative impact of thawing frozen tissue in an EDTA solution compared to direct extraction from frozen tissue or thawing in ethanol.
| Species | Treatment | Average % HMW DNA (± SE) |
| Centropristis striata (Black Sea Bass) | Thawed in EDTA (250 mM, pH 10) | 54.8 ± 13.9% |
| Frozen (Direct Extraction) | 14.9 ± 7.6% | |
| Cololabis saira (Pacific Saury) | Thawed in EDTA (250 mM, pH 10) | 49.3 ± 9.3% |
| Frozen (Direct Extraction) | 27.5 ± 7.2% | |
| Lopholatilus polyactis (Great Northern Tilefish) | Thawed in EDTA (250 mM, pH 10) | 48.7 ± 11.1% |
| Frozen (Direct Extraction) | 26.9 ± 10.3% | |
| Centropristis ocyurus (Bank Sea Bass) | Thawed in EDTA (250 mM, pH 10) | 53.0 ± 12.1% |
| Frozen (Direct Extraction) | 30.1 ± 10.9% | |
| Sardina pilchardus (European Pilchard) | Thawed in EDTA (250 mM, pH 10) | 45.9 ± 11.2% |
| Frozen (Direct Extraction) | 23.8 ± 8.8% |
Data adapted from Messner et al. (2025).[4][5]
Experimental Protocols
This protocol is a standard method for the extraction of genomic DNA from frozen animal tissue using a Tris-EDTA-based lysis buffer and proteinase K digestion, followed by organic extraction.
Materials and Reagents
-
Frozen tissue sample
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
DNA Extraction Buffer (10 mM NaCl, 20 mM Tris-HCl pH 8.0, 1 mM EDTA)[6]
-
10% Sodium Dodecyl Sulfate (SDS)[6]
-
Proteinase K solution (10 mg/mL)[6]
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2[6]
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)[7]
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipettes and sterile filter tips
-
Microcentrifuge
-
Water bath or heat block (55°C)
-
Vortex mixer
-
Spectrophotometer (for DNA quantification)
Procedure
-
Tissue Homogenization:
-
Place a small piece of frozen tissue (25-50 mg) in a pre-chilled mortar.
-
Add liquid nitrogen to keep the tissue frozen and brittle.
-
Grind the tissue into a fine powder using the pestle.
-
Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.
-
-
Cell Lysis:
-
Add 500 µL of DNA Extraction Buffer to the powdered tissue.
-
Add 50 µL of 10% SDS and 10 µL of Proteinase K solution (10 mg/mL).[7]
-
Vortex briefly to mix and incubate at 55°C for 1-3 hours (or overnight) with occasional mixing until the tissue is completely lysed.
-
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume (approximately 500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Mix by inverting the tube for 5-10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase containing the DNA to a new 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.
-
Mix by inverting the tube for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Mix gently by inverting the tube until the DNA precipitates and becomes visible as a white, thread-like mass.
-
Incubate at -20°C for at least 1 hour (or overnight for higher yield).
-
-
DNA Pellet Washing and Resuspension:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the DNA pellet in 30-50 µL of TE Buffer.
-
Incubate at 37°C for 15-30 minutes to aid in resuspension.
-
-
DNA Quantification and Storage:
-
Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Store the purified DNA at -20°C for long-term storage.
-
Visualizations
Experimental Workflow
Workflow for DNA extraction from frozen tissue.
References
- 1. what is the function of edta in dna extraction [irochelating.com]
- 2. quora.com [quora.com]
- 3. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]
- 4. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue | PLOS One [journals.plos.org]
- 6. Dna extraction from fresh or frozen tissues | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Edetate Trisodium Monohydrate in PCR to Reduce Metal Ion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone technique in molecular biology, enabling the amplification of specific DNA sequences. However, the efficiency and reliability of PCR can be significantly compromised by the presence of various inhibitors. Metal ions, often introduced through sample collection, processing, or reagents, are a common class of PCR inhibitors. Ions such as zinc (Zn²⁺), tin (Sn²⁺), iron (Fe²⁺), copper (Cu²⁺), and calcium (Ca²⁺) can interfere with the activity of DNA polymerase, leading to reduced yield or complete amplification failure.[1]
Edetate trisodium monohydrate (Trisodium EDTA), a chelating agent, can be effectively employed to mitigate the inhibitory effects of these metal ions. By forming stable complexes with divalent and trivalent cations, Trisodium EDTA sequesters these inhibitors, preventing them from interfering with the PCR process. However, a critical consideration is that EDTA also chelates magnesium ions (Mg²⁺), an essential cofactor for DNA polymerase.[2] Therefore, the concentration of Trisodium EDTA must be carefully optimized to neutralize the inhibitory metal ions without depleting the necessary Mg²⁺ to a point where the polymerase activity itself is inhibited.
These application notes provide a detailed protocol for the preparation and use of this compound in PCR to counteract metal ion inhibition, along with quantitative data on metal ion inhibition and a logical workflow for protocol optimization.
Mechanism of Action
The primary mechanism by which Trisodium EDTA reduces metal ion inhibition in PCR is through chelation. EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable, water-soluble complex. This action effectively removes the inhibitory metal ions from the solution, making them unavailable to interact with and inhibit the DNA polymerase. The key is to use a concentration of Trisodium EDTA that is sufficient to chelate the contaminating metal ions while leaving enough free Mg²⁺ for the DNA polymerase to function optimally.
Data Presentation
The following table summarizes the inhibitory concentrations of common metal ions in PCR and provides a recommended starting concentration range for this compound to counteract this inhibition. It is crucial to note that the optimal concentration of Trisodium EDTA may vary depending on the specific PCR conditions, including the type of DNA polymerase used, the concentration of the inhibitory metal ion, and the composition of the PCR buffer.
| Inhibitory Metal Ion | Reported IC50 (mM)[1] | Recommended Starting Final Concentration of Trisodium EDTA in PCR (mM) |
| Zinc (Zn²⁺) | 0.26 | 0.1 - 0.5 |
| Tin (Sn²⁺) | 0.31 | 0.1 - 0.5 |
| Iron (Fe²⁺) | 0.59 | 0.2 - 0.8 |
| Copper (Cu²⁺) | 0.77 | 0.3 - 1.0 |
| Calcium (Ca²⁺) | >2.0 | 0.5 - 2.0 |
| Aluminum (Al³⁺) | >2.0 | 0.5 - 2.0 |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme.
Experimental Protocols
This section provides a detailed methodology for preparing and using this compound in PCR to reduce metal ion inhibition.
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (MW: 378.1 g/mol )
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes or bottles
-
pH meter
-
Sodium hydroxide (NaOH) solution (1 M) for pH adjustment (if necessary)
-
Magnetic stirrer and stir bar
Procedure:
-
To prepare 10 mL of a 100 mM stock solution, weigh out 0.3781 g of this compound.
-
Add the powder to a sterile container with approximately 8 mL of nuclease-free water.
-
Place a sterile stir bar in the container and stir the solution on a magnetic stirrer until the powder is completely dissolved. The trisodium salt of EDTA is more readily soluble in water than other forms of EDTA.
-
Check the pH of the solution. It should be close to 8.0. If necessary, adjust the pH to 8.0 with small additions of 1 M NaOH. A pH of 8.0 is important for the stability of the EDTA solution and to avoid any adverse effects on the PCR buffer.
-
Once the desired pH is reached and the solid is fully dissolved, transfer the solution to a sterile volumetric flask or graduated cylinder and bring the final volume to 10 mL with nuclease-free water.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.
-
Store the 100 mM Trisodium EDTA stock solution at 4°C for long-term use.
Protocol 2: Using this compound in a PCR Reaction
This protocol outlines the steps for incorporating the prepared Trisodium EDTA stock solution into your PCR setup. The key is to optimize the final concentration of Trisodium EDTA in the reaction mix. A good starting point is a final concentration between 0.1 mM and 0.5 mM.
Procedure:
-
Determine the Target Final Concentration: Based on the suspected inhibitory metal ion and its potential concentration (refer to the table above), decide on a starting final concentration of Trisodium EDTA for your PCR. For unknown inhibitors, a starting concentration of 0.2 mM is recommended.
-
Calculate the Volume of Stock Solution: Use the following formula to calculate the volume of the 100 mM Trisodium EDTA stock solution to add to your PCR master mix:
V₁ = (C₂ * V₂) / C₁
Where:
-
V₁ = Volume of the 100 mM Trisodium EDTA stock solution to add
-
C₁ = Concentration of the stock solution (100 mM)
-
V₂ = Final volume of your PCR reaction (e.g., 25 µL or 50 µL)
-
C₂ = Desired final concentration of Trisodium EDTA in the PCR (e.g., 0.2 mM)
Example Calculation for a 25 µL PCR with a desired final concentration of 0.2 mM EDTA:
V₁ = (0.2 mM * 25 µL) / 100 mM = 0.05 µL
Since pipetting such a small volume is impractical, it is recommended to first prepare a 10 mM intermediate dilution of your 100 mM stock solution.
To prepare a 10 mM intermediate dilution:
-
Mix 10 µL of the 100 mM Trisodium EDTA stock with 90 µL of nuclease-free water.
Recalculating with the 10 mM intermediate dilution:
V₁ = (0.2 mM * 25 µL) / 10 mM = 0.5 µL
-
-
Prepare the PCR Master Mix:
-
On ice, prepare a master mix containing all PCR components (DNA polymerase, dNTPs, primers, and buffer) except for the template DNA and the Trisodium EDTA solution.
-
Add the calculated volume of the 10 mM Trisodium EDTA intermediate dilution to the master mix.
-
Crucially, consider adjusting the MgCl₂ concentration. Since EDTA chelates Mg²⁺, you may need to increase the final concentration of MgCl₂ in your PCR to compensate. A good starting point is to add an equimolar amount of MgCl₂ to the amount of EDTA added. For example, if you add EDTA to a final concentration of 0.2 mM, increase the final MgCl₂ concentration by 0.2 mM.
-
-
Assemble the Final PCR Reactions:
-
Aliquot the master mix (containing Trisodium EDTA) into individual PCR tubes.
-
Add the template DNA to each tube.
-
Gently mix the reactions and proceed with your standard PCR cycling protocol.
-
-
Optimization:
-
It is highly recommended to perform a titration experiment to find the optimal concentration of Trisodium EDTA. Set up a series of reactions with varying final concentrations of Trisodium EDTA (e.g., 0 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).
-
Simultaneously, you can also perform a MgCl₂ titration for each EDTA concentration to find the ideal balance.
-
Analyze the PCR products on an agarose gel to determine the concentration of Trisodium EDTA that results in the highest yield of the specific product with minimal non-specific amplification.
-
Mandatory Visualizations
References
Application of Trisodium EDTA in Cell Culture for Detaching Adherent Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA), a chelating agent, is a cornerstone of cell culture, primarily utilized for the detachment of adherent cells from culture surfaces and the dissociation of tissues into single-cell suspensions. Trisodium EDTA, the salt form commonly used in biological applications, effectively sequesters divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] These cations are crucial for the function of cell adhesion molecules (CAMs), including cadherins and integrins, which mediate cell-to-cell and cell-to-extracellular matrix (ECM) adhesion, respectively.[1][3] By binding these ions, EDTA disrupts these interactions, leading to cell detachment.[1]
This non-enzymatic method of cell detachment is particularly advantageous when the integrity of cell surface proteins is critical for downstream applications, such as flow cytometry, immunocytochemistry, or studies involving cell signaling and adhesion.[4] Unlike proteolytic enzymes like trypsin, which can cleave cell surface receptors, EDTA offers a gentler alternative.[5][6]
Mechanism of Action
Adherent cells are anchored to the culture substrate and to each other through a complex network of proteins. The primary mediators of this adhesion are cadherins (for cell-cell adhesion) and integrins (for cell-matrix adhesion). Both classes of proteins require divalent cations, particularly Ca²⁺ and Mg²⁺, to maintain their proper conformation and function.[1][7]
Trisodium EDTA's mechanism of action is centered on its ability to chelate these essential divalent cations. By forming stable complexes with Ca²⁺ and Mg²⁺, EDTA effectively reduces their extracellular concentration. This depletion of divalent cations leads to a conformational change in cadherins and integrins, weakening their adhesive properties and causing the cells to detach from the surface and from each other.[3][7]
Data Presentation
The optimal concentration and incubation time for Trisodium EDTA are cell-type dependent and should be determined empirically.[1] The following tables provide a summary of commonly used concentrations and a comparison with other detachment methods.
Table 1: Recommended Concentrations of Trisodium EDTA for Cell Detachment
| Application | Cell Type | EDTA Concentration | Incubation Time | Notes |
| Standalone Detachment | General Adherent Cells | 2-5 mM in PBS (Ca²⁺/Mg²⁺ free) | 5-15 minutes | Gentle detachment, preserves cell surface proteins.[1] |
| HT-29 (Colon Carcinoma) | Up to 10 mM | > 45 minutes | Effective for strongly adherent cells.[8][9] | |
| Mesenchymal Stem Cells (MSCs) | Not highly effective alone | - | May result in incomplete detachment and cell aggregates.[4] | |
| In Combination with Trypsin | General Adherent Cells | 0.53 mM (in 0.05% or 0.25% Trypsin) | 2-5 minutes | Standard method for routine passaging.[1][9] |
| Endothelial Cells | 0.02% (in 0.05% Trypsin) | 0.5 minutes | Preserves antigenic expression.[10] |
Table 2: Comparison of Cell Detachment Methods
| Detachment Agent | Detachment Efficiency | Cell Viability | Key Considerations |
| Trisodium EDTA (Standalone) | Moderate to High | High | Preserves cell surface proteins; efficiency is cell-type dependent.[4] |
| Trypsin-EDTA | High | High | Can degrade cell surface proteins; requires inactivation with serum.[4][5] |
| Cell Scraper | High | Variable | Can cause significant mechanical damage to cells.[10] |
| Accutase | High | High | A gentler enzymatic alternative, but may still cleave some surface proteins.[6] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M Trisodium EDTA Stock Solution (pH 8.0)
Materials:
-
EDTA, Disodium salt, Dihydrate (or Trisodium salt)
-
Deionized water
-
NaOH (for pH adjustment)
-
Sterile filter (0.22 µm) or autoclave
Procedure:
-
Weigh out the appropriate amount of EDTA salt to make a 0.5 M solution.
-
Add to a beaker with deionized water (approximately 80% of the final volume).
-
Stir vigorously. The EDTA will not fully dissolve until the pH is adjusted.
-
Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH.
-
Continue adding NaOH until the pH reaches 8.0. The EDTA will go into solution as the pH approaches 8.0.[1]
-
Once completely dissolved, adjust the final volume with deionized water.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.[1]
-
Store the stock solution at room temperature or 4°C.
Protocol 2: Detachment of Adherent Cells using Trisodium EDTA alone
This method is recommended for cells that are sensitive to trypsin or when the preservation of cell surface proteins is critical.[1]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trisodium EDTA solution (e.g., 2-5 mM in PBS)
-
Complete cell culture medium
-
Sterile culture flasks or plates
-
Sterile pipettes
Procedure:
-
Aspirate the culture medium from the vessel.
-
Gently wash the cell monolayer with Ca²⁺ and Mg²⁺ free PBS to remove any residual serum.[1]
-
Aspirate the PBS.
-
Add a sufficient volume of pre-warmed (37°C) EDTA solution to cover the cell monolayer.
-
Incubate the vessel at 37°C for 5-15 minutes. Monitor the cells under a microscope for detachment.[1] Gentle tapping of the vessel can aid in detachment.
-
Once the cells are detached, add 2-3 volumes of complete culture medium to dilute the EDTA.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 100-200 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Determine the cell concentration and seed new culture vessels at the desired density.
Protocol 3: Subculturing Adherent Cells using Trypsin-EDTA
This is the most common method for routine passaging of adherent cells. The EDTA enhances the activity of trypsin by chelating Ca²⁺ and Mg²⁺, which can otherwise inhibit trypsin's proteolytic action.[3][5]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
0.05% Trypsin-EDTA solution (containing 0.53 mM EDTA)
-
Complete cell culture medium (containing serum)
-
Sterile culture flasks or plates
-
Sterile pipettes
Procedure:
-
Aspirate the culture medium.
-
Wash the cell monolayer with Ca²⁺ and Mg²⁺ free PBS to remove residual serum that may inhibit trypsin.[1]
-
Aspirate the PBS.
-
Add a sufficient volume of pre-warmed (37°C) 0.05% Trypsin-EDTA solution to cover the cell monolayer.[1]
-
Incubate at 37°C for 2-5 minutes. The incubation time will vary depending on the cell line. Monitor the cells under a microscope; they should appear rounded and detached.[1] Avoid over-incubation as it can damage the cells.
-
Once the cells are detached, add 4-5 volumes of complete culture medium. The serum in the medium will inactivate the trypsin.[1]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 100-200 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Determine the cell concentration and seed new culture vessels at the desired density.
Troubleshooting and Considerations
-
Incomplete Detachment: If cells do not detach within the recommended time, increase the incubation time slightly or use a slightly higher concentration of EDTA. For strongly adherent cell lines, a gentle mechanical agitation (tapping the flask) may be necessary.[1]
-
Cell Viability: Prolonged exposure to EDTA can be detrimental to some cell lines. It is crucial to optimize the incubation time to achieve efficient detachment with minimal impact on cell viability. A study on HT-29 cells showed that EDTA itself does not exhibit significant cytotoxicity.[8]
-
pH of EDTA Solution: The pH of the EDTA solution is critical for its effectiveness and for maintaining cell viability. A pH outside the range of 6.14–6.50 has been shown to decrease cell viability.[9]
-
Cell Clumping: After detachment, cells may tend to clump together. This can be minimized by gentle pipetting to create a single-cell suspension.
Conclusion
Trisodium EDTA is an invaluable tool in cell culture for the detachment of adherent cells. Its non-enzymatic mechanism of action makes it the preferred choice for applications where the integrity of cell surface proteins is paramount. By understanding its mechanism and optimizing the protocol for specific cell lines, researchers can achieve efficient and gentle cell detachment, ensuring the quality and viability of cells for downstream experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Evaluation of Cell-detaching Effect of EDTA in Combination with O...: Ingenta Connect [ingentaconnect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Edetate Trisodium Monohydrate as an Anticoagulant for Blood Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of edetate trisodium monohydrate as an anticoagulant for in vitro diagnostic purposes. This document includes its mechanism of action, applications, limitations, and detailed protocols for blood sample collection and preparation for various analyses.
Introduction
This compound, a salt of ethylenediaminetetraacetic acid (EDTA), is a potent anticoagulant used to prevent blood clotting in samples intended for laboratory analysis. Its ability to preserve the cellular components of blood makes it particularly valuable for hematological studies.[1] Like other EDTA salts, it acts as a chelating agent, binding to metal ions, most notably calcium (Ca²⁺), which is a critical component of the coagulation cascade.[2][3][4]
Mechanism of Action
The anticoagulant effect of this compound is achieved through the process of chelation.[5] EDTA has a high affinity for divalent cations, especially calcium ions (Ca²⁺).[3][6] The coagulation cascade, a series of enzymatic reactions that leads to the formation of a blood clot, is highly dependent on the presence of free calcium ions as a cofactor for several clotting factors.[3][5] this compound sequesters these calcium ions, forming a stable complex and thereby inhibiting the coagulation process.[5][6] This mechanism effectively preserves the blood in its liquid state, maintaining the morphology and integrity of the blood cells for analysis.[1][7]
Applications in Blood Sample Analysis
This compound is a suitable anticoagulant for a variety of laboratory tests:
-
Hematology: It is the anticoagulant of choice for complete blood counts (CBC) and other routine hematological examinations. It effectively preserves the morphology of red blood cells, white blood cells, and platelets, which is crucial for accurate counting and sizing by automated hematology analyzers.[1][6][7]
-
Molecular Diagnostics: Blood collected with this compound is suitable for molecular biology applications, such as DNA and RNA analysis.[3]
-
Blood Typing: It is used for ABO and Rh blood group typing.[3]
-
Glycated Hemoglobin (HbA1c) Testing: this compound is appropriate for the measurement of HbA1c levels.[8][9]
Limitations and Contraindications
Despite its advantages, this compound is not a universal anticoagulant and is contraindicated for certain tests:
-
Coagulation Studies: It is unsuitable for coagulation tests such as prothrombin time (PT) and activated partial thromboplastin time (APTT). The chelation of calcium ions irreversibly inhibits the coagulation cascade, which is the subject of these tests.[5][10][11] For coagulation studies, sodium citrate is the appropriate anticoagulant.
-
Clinical Chemistry: The use of this compound can interfere with the measurement of certain analytes.
-
Pseudothrombocytopenia: In rare cases, EDTA can induce the clumping of platelets in vitro, leading to a falsely low platelet count, a phenomenon known as EDTA-dependent pseudothrombocytopenia.[13]
Quantitative Data and Comparison
The following table summarizes the key quantitative parameters for the use of edetate salts as anticoagulants. While specific data for trisodium monohydrate is less common, the general principles for EDTA apply. The most widely recommended form by the International Council for Standardization in Haematology (ICSH) is dipotassium EDTA (K₂EDTA).[9][14][15]
| Parameter | Recommended Value/Form | Rationale/Comments |
| Optimal Concentration | 1.5 - 2.2 mg/mL of blood | Ensures complete anticoagulation without significantly altering cellular morphology or composition.[8][12][14][15][16] |
| Recommended EDTA Salt (ICSH) | Dipotassium EDTA (K₂EDTA) | Has the least impact on red and white blood cell volume and does not dilute the sample as it is spray-dried.[9][14][15] |
| Trisodium Edetate | Less commonly used than K₂EDTA or K₃EDTA | May be used if available, following the same concentration guidelines. |
| Tripotassium EDTA (K₃EDTA) | Liquid form | Can cause a slight dilution of the blood sample (1-2%).[9][14][15] |
| Disodium Edetate (Na₂EDTA) | Less soluble | Its lower solubility makes it less ideal for rapid anticoagulation in blood collection tubes.[16][17] |
Experimental Protocols
Objective: To prepare a stock solution of this compound for anticoagulating blood samples.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
pH meter
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10% w/v).
-
Weigh the appropriate amount of this compound powder.
-
Add the powder to a volumetric flask containing approximately 80% of the final volume of distilled water.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. The solubility of EDTA salts increases with pH.[12]
-
Adjust the pH of the solution if necessary. A pH of 7.4 to 8.0 is often used for EDTA solutions for biological applications.[16]
-
Once dissolved, bring the solution to the final volume with distilled water.
-
Store the solution at 4°C. A 0.5 M EDTA solution at pH 8.0 is stable for months at 4°C.[12]
Objective: To correctly collect a whole blood sample using this compound as the anticoagulant.
Materials:
-
Sterile blood collection tubes containing the appropriate amount of this compound (to achieve a final concentration of 1.5 - 2.2 mg/mL of blood).
-
Venipuncture equipment (needle, holder, tourniquet, alcohol swabs, gauze).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. edtatube.com [edtatube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. edtatube.com [edtatube.com]
- 6. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]
- 7. edtatube.com [edtatube.com]
- 8. edtatube.com [edtatube.com]
- 9. sinymedical.com [sinymedical.com]
- 10. Effects of EDTA on routine and specialized coagulation testing and an easy method to distinguish EDTA-treated from citrated plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fritsmafactor.com [fritsmafactor.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Ethylenediaminetetraacetic Acid (EDTA) – Dependent Pseudothrombocytopenia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing. International Council for Standardization in Haematology: Expert Panel on Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Which one is commonly used as edta disodium or edta potassium anticoagulant? [vacutaineradditives.com]
Application Notes and Protocols for Complexometric Titration of Metal Ions using Edetate Trisodium Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of various metal ions in solution through complexometric titration using Edetate Trisodium Monohydrate. This method is a cornerstone of analytical chemistry, offering robust and precise quantification of metal ions in diverse sample matrices, including pharmaceutical ingredients and formulations.
Principle of Complexometric Titration
Complexometric titration is a type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of the titration. Edetate (ethylenediaminetetraacetic acid or EDTA) is a versatile chelating agent that forms stable, 1:1 water-soluble complexes with most di- and trivalent metal ions. The reaction can be generalized as:
Mⁿ⁺ + [EDTA]³⁻ → [M-EDTA]ⁿ⁻³
The stability of the metal-EDTA complex is pH-dependent; therefore, the titration is typically carried out in a buffered solution to maintain a constant pH.[1] The endpoint is detected using a metallochromic indicator, an organic dye that changes color when it binds to metal ions.[2] During the titration, the Edetate Trisodium solution is added to the metal ion solution. Initially, the metal ions form a complex with the indicator, imparting a specific color to the solution. As the Edetate Trisodium is added, it progressively chelates the free metal ions. At the equivalence point, all the free metal ions have been complexed by the EDTA. The next drop of titrant displaces the metal ion from the metal-indicator complex, causing the indicator to revert to its free form, which has a different color, thus signaling the endpoint of the titration.[2]
Key Applications
-
Pharmaceutical Analysis: Determination of metal ion content in active pharmaceutical ingredients (APIs) and finished products.
-
Water Hardness: Quantification of calcium and magnesium ions in water samples.[1]
-
Food and Beverage Industry: Analysis of mineral content.
-
Environmental Monitoring: Measurement of heavy metal concentrations in environmental samples.
Data Presentation
The stability of the metal-EDTA complex is a critical factor for a successful titration. The following table summarizes the stability constants (log K) for various metal-EDTA complexes. A higher log K value indicates a more stable complex.[3][4][5]
| Metal Ion | log K (Stability Constant) |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.8 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Al³⁺ | 16.1 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 13.8 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Sr²⁺ | 8.6 |
| Ba²⁺ | 7.8 |
The choice of indicator and the optimal pH for the titration are dependent on the metal ion being analyzed.
| Metal Ion | Indicator | pH | Color Change at Endpoint |
| Ca²⁺ | Murexide | 12-13 | Pink to Purple/Violet |
| Mg²⁺ | Eriochrome Black T | 10 | Wine Red to Blue |
| Zn²⁺ | Eriochrome Black T | 10 | Wine Red to Blue |
| Cu²⁺ | Murexide | 8-10 | Olive-Green to Purple |
| Ni²⁺ | Murexide | 10-11 | Yellow to Purple |
| Pb²⁺ | Xylenol Orange | 5-6 | Red-Violet to Lemon-Yellow |
| Al³⁺ | Xylenol Orange (Back Titration) | 5-6 | Red-Violet to Lemon-Yellow |
| Fe³⁺ | Tiron | 2-3 | Blue-Green to Yellow |
Experimental Protocols
The following are generalized protocols for the direct complexometric titration of common metal ions.
-
Calculation: The molar mass of this compound (C₁₀H₁₃N₂Na₃O₈·H₂O) is 378.23 g/mol . To prepare a 1 L of 0.05 M solution, weigh out 18.9115 g of this compound.
-
Dissolution: Accurately weigh the calculated amount of this compound and transfer it to a 1000 mL volumetric flask.
-
Dissolving: Add approximately 800 mL of deionized water and stir with a magnetic stirrer until the solid is completely dissolved.
-
Dilution: Once dissolved, dilute the solution to the 1000 mL mark with deionized water. Mix thoroughly.
-
Standardization: Standardize the prepared solution against a primary standard, such as calcium carbonate or zinc metal.
-
Sample Preparation: Pipette a known volume of the sample solution containing calcium ions into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.
-
pH Adjustment: Add 2 mL of 8 M NaOH solution to bring the pH to 12-13.
-
Indicator Addition: Add a small amount (approximately 30-50 mg) of Murexide indicator powder. The solution will turn pink.
-
Titration: Titrate the solution with the standardized 0.05 M this compound solution until the color changes from pink to a distinct purple or violet at the endpoint.
-
Calculation: Calculate the concentration of Ca²⁺ in the sample using the volume and molarity of the Edetate Trisodium solution used.
-
Sample Preparation: Pipette a known volume of the sample solution containing magnesium ions into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.
-
pH Adjustment: Add 2 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Indicator Addition: Add a few drops of Eriochrome Black T indicator solution or a small amount of the solid indicator mixture. The solution will turn wine-red.
-
Titration: Titrate the solution with the standardized 0.05 M this compound solution until the color changes from wine-red to a clear blue at the endpoint.
-
Calculation: Calculate the concentration of Mg²⁺ in the sample using the volume and molarity of the Edetate Trisodium solution used.
-
Sample Preparation: Pipette a known volume of the sample solution containing zinc ions into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.
-
pH Adjustment: Add 2 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Indicator Addition: Add a few drops of Eriochrome Black T indicator solution or a small amount of the solid indicator mixture. The solution will turn wine-red.
-
Titration: Titrate the solution with the standardized 0.05 M this compound solution until the color changes from wine-red to blue at the endpoint.
-
Calculation: Calculate the concentration of Zn²⁺ in the sample using the volume and molarity of the Edetate Trisodium solution used.
Visualizations
Caption: Chelation of a metal ion by Edetate Trisodium.
Caption: Experimental workflow for complexometric titration.
References
The Role of Trisodium EDTA in Buffer Solutions for Protein Purification and Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining protein integrity is paramount during purification and subsequent storage. Proteolytic degradation and aggregation are common challenges that can significantly impact the yield, purity, and activity of the target protein. A key strategy to mitigate these issues is the inclusion of additives in buffer solutions. Trisodium ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that plays a crucial role in preserving protein stability. This document provides detailed application notes and protocols on the effective use of Trisodium EDTA in buffer solutions for protein purification and stabilization.
Trisodium EDTA is the salt of ethylenediaminetetraacetic acid and is highly soluble in aqueous solutions.[1] Its primary function in protein biochemistry is to sequester divalent and trivalent metal ions, such as Ca²⁺, Mg²⁺, Mn²⁺, Zn²⁺, and Fe³⁺.[2][3] Many enzymes, particularly a class of proteases known as metalloproteases, require these metal ions as cofactors for their catalytic activity.[2] By forming stable complexes with these metal ions, Trisodium EDTA effectively removes them from the solution, thereby inhibiting the activity of these degradative enzymes.[2] This preventative measure is critical during cell lysis, when intracellular proteases are released, and throughout the purification process.
Mechanism of Action: Inhibition of Metalloproteases
Metalloproteases are a major class of proteases that can compromise protein integrity during purification. Their catalytic activity is dependent on a divalent metal ion, typically zinc (Zn²⁺), which is coordinated in the enzyme's active site. Trisodium EDTA inhibits metalloproteases by chelating this essential metal cofactor, rendering the enzyme inactive.
Caption: Mechanism of metalloprotease inhibition by Trisodium EDTA.
Impact on Signaling Pathways: A Case Study with Matrix Metalloproteinases (MMPs)
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in tissue remodeling by degrading components of the extracellular matrix (ECM).[4][5] Dysregulation of MMP activity is implicated in various diseases, including cancer, where they facilitate tumor invasion and metastasis.[6][7] The catalytic activity of MMPs is dependent on a Zn²⁺ ion in their active site.[8] Trisodium EDTA can inhibit MMP activity by chelating this essential zinc ion, thereby interfering with downstream signaling events.[6]
Caption: Inhibition of MMP signaling by Trisodium EDTA.
Quantitative Data on the Effect of Trisodium EDTA
The inclusion of Trisodium EDTA in purification buffers can have a significant positive impact on protein yield and purity by preventing proteolytic degradation and reducing aggregation. While the exact quantitative improvements are protein-dependent, the following table summarizes representative data on the effects of EDTA.
| Purification Method | Protein Type | Condition | Protein Yield (mg/L) | Purity (%) | Observations | Reference |
| Ni-NTA Affinity Chromatography | His-tagged recombinant protein | Without EDTA in elution | Lower, impacted by aggregation | >95% (soluble fraction) | Visible protein aggregation in the eluate. | [9] |
| His-tagged recombinant protein | With EDTA in collection tube | 20 | >95% | Aggregation reduced by over 80%. | [9] | |
| Ion-Exchange Chromatography | General | Without EDTA | Variable | Variable | Potential for protein degradation by co-purifying metalloproteases. | [10] |
| General | With EDTA (0.1-1 mM) | Generally higher | Generally higher | Reduced proteolysis leads to a more homogeneous product. | [10] | |
| Size-Exclusion Chromatography | Aggregation-prone protein | Without EDTA | Lower monomer peak | Variable | Increased presence of high molecular weight aggregates. | [9] |
| Aggregation-prone protein | With EDTA in elution buffer | Higher monomer peak | Higher | Stabilizes protein and reduces aggregation. | [9] |
Experimental Protocols
Protocol 1: Preparation of Lysis Buffers with and without Trisodium EDTA
This protocol describes the preparation of a standard lysis buffer for bacterial cells, with the option of including Trisodium EDTA.
Materials:
-
Tris (hydroxymethyl) aminomethane (Tris)
-
Sodium chloride (NaCl)
-
Trisodium EDTA dihydrate
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail (optional, but recommended)
-
Deionized water
-
HCl and NaOH for pH adjustment
Equipment:
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare 1 M Tris-HCl, pH 8.0 stock solution:
-
Dissolve 121.14 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
-
-
Prepare 0.5 M Trisodium EDTA, pH 8.0 stock solution:
-
Dissolve 186.1 g of Trisodium EDTA dihydrate in 800 mL of deionized water.
-
Adjust the pH to 8.0 with NaOH. Note: EDTA will not fully dissolve until the pH is adjusted to ~8.0.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
-
-
Prepare Lysis Buffers (1 L):
| Component | Stock Concentration | Volume for Buffer without EDTA | Volume for Buffer with EDTA | Final Concentration |
| Tris-HCl, pH 8.0 | 1 M | 50 mL | 50 mL | 50 mM |
| NaCl | - | 8.76 g | 8.76 g | 150 mM |
| Trisodium EDTA, pH 8.0 | 0.5 M | - | 2 mL | 1 mM |
| Deionized water | - | to 1 L | to 1 L | - |
-
Final Preparation (on the day of use):
-
To your required volume of lysis buffer, add lysozyme to a final concentration of 1 mg/mL and DNase I to a final concentration of 10 µg/mL.
-
If using, add a protease inhibitor cocktail according to the manufacturer's instructions.
-
Keep the complete lysis buffer on ice.
-
Protocol 2: Comparative Purification using Immobilized Metal Affinity Chromatography (IMAC)
This protocol outlines the purification of a His-tagged protein using Ni-NTA resin, comparing the outcomes with and without the addition of Trisodium EDTA to the elution buffer collection tube. It is important to note that EDTA should not be included in the lysis, binding, or wash buffers for IMAC , as it will strip the Ni²⁺ ions from the resin.[11]
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 250 mM imidazole, pH 8.0.
Procedure:
-
Cell Lysis and Lysate Clarification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.
-
-
Protein Binding:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution (Comparative Step):
-
Condition A (Without EDTA): Elute the protein with 5-10 column volumes of Elution Buffer and collect fractions.
-
Condition B (With EDTA): Prepare collection tubes containing a small volume of 0.5 M Trisodium EDTA, pH 8.0, such that the final concentration of EDTA in the collected eluate will be approximately 5-10 mM. Elute the protein with 5-10 column volumes of Elution Buffer directly into these tubes.
-
-
Analysis:
-
Analyze the eluted fractions from both conditions by SDS-PAGE to assess purity.
-
Measure the protein concentration of the pooled fractions.
-
Visually inspect the eluted fractions for any signs of precipitation.
-
Protocol 3: Assessing Protein Stability with Differential Scanning Fluorimetry (DSF)
DSF is a technique used to measure the thermal stability of a protein by monitoring its unfolding as a function of temperature.[12] A fluorescent dye that binds to hydrophobic regions of the protein is used, and as the protein unfolds, these regions become exposed, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
Caption: Experimental workflow for Differential Scanning Fluorimetry.
Procedure:
-
Prepare Protein Samples:
-
Prepare two sets of your purified protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
To one set of samples, add Trisodium EDTA to a final concentration of 1 mM.
-
-
Prepare Reaction Mix:
-
In a microcentrifuge tube, prepare a reaction mix for each condition containing the protein solution and a fluorescent dye (e.g., SYPRO Orange) at the manufacturer's recommended concentration.
-
-
Set up the Assay:
-
Pipette the reaction mixes into the wells of a 96-well PCR plate. Include appropriate controls (buffer only, buffer with dye).
-
Seal the plate with an optically clear seal.
-
-
Run the DSF Experiment:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with temperature increments of 0.5-1°C per minute.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye being used.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The midpoint of the transition in the resulting sigmoidal curve represents the Tm.
-
Compare the Tm values for the protein with and without Trisodium EDTA. An increase in Tm in the presence of EDTA indicates enhanced thermal stability.[13]
-
Concluding Remarks
Trisodium EDTA is a cost-effective and highly effective additive for improving protein stability and yield during purification. By chelating divalent metal ions, it efficiently inhibits metalloprotease activity and can reduce protein aggregation. The optimal concentration of Trisodium EDTA should be empirically determined for each specific protein and purification workflow. However, it is crucial to consider the compatibility of EDTA with the chosen chromatography method, particularly IMAC. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Trisodium EDTA for successful protein purification and stabilization.
References
- 1. Transforming growth factor-β1 induces matrix metalloproteinase-9 and cell migration in astrocytes: roles of ROS-dependent ERK- and JNK-NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 3. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 4. A Novel Role for Matrix Metalloproteinases In Regulating Mammary Stem Cell Function via the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted role of matrix metalloproteinases (MMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of invasion and angiogenesis by zinc-chelating agent disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 10. Protein purification by IE-chromatography [reachdevices.com]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Inhibiting Metalloproteinases in Dentin with EDTA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the methodology of inhibiting endogenous matrix metalloproteinases (MMPs) in human dentin using ethylenediaminetetraacetic acid (EDTA). The information compiled is intended to guide researchers in designing and executing experiments to study MMP inhibition in the context of dental research and the development of therapeutic strategies to improve the longevity of resin-dentin bonds.
Introduction
Endogenous matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases present in the dentin extracellular matrix.[1] These enzymes, including collagenases (e.g., MMP-8), gelatinases (e.g., MMP-2, MMP-9), and stromelysins (e.g., MMP-3), are typically in an inactive pro-form within the mineralized dentin.[2] However, dental procedures such as acid etching with phosphoric acid can create an acidic environment that activates these latent MMPs.[1][3] Once activated, MMPs can degrade the collagen fibrils in the hybrid layer, a critical interface for the adhesion of resin-based restorative materials. This enzymatic degradation is a significant factor in the progressive loss of resin-dentin bond strength and the eventual failure of dental restorations.[4][5]
Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent that effectively inhibits MMP activity.[6] Its mechanism of action involves the sequestration of essential metal ions, primarily zinc (Zn²⁺) and calcium (Ca²⁺), from the active site of the MMPs, rendering them catalytically inactive. This document outlines the methodologies to study and utilize EDTA as an MMP inhibitor in dentin.
Data Presentation
The following table summarizes the quantitative data on the time-dependent inhibition of endogenous MMPs in demineralized human dentin by 17% EDTA. The data is derived from a study by Thompson et al. (2012), where MMP activity was measured using a generic colorimetric MMP assay.[7][8]
| Treatment Group | Exposure Time (minutes) | Mean Percent Inhibition (%) | Standard Deviation (±) |
| Control | 0 | 0 | N/A |
| 17% EDTA | 1 | 55.1 | 21.5 |
| 17% EDTA | 2 | 72.8 | 11.7 |
| 17% EDTA | 5 | 74.7 | 9.7 |
Data adapted from Thompson et al., 2012.[7][8]
Experimental Protocols
This section provides detailed protocols for key experiments related to the inhibition of dentin MMPs by EDTA.
Preparation of Human Dentin Beams
This protocol describes the preparation of demineralized dentin beams for use in MMP inhibition assays.[8][9][10]
Materials:
-
Extracted, non-carious human third molars
-
Slow-speed diamond saw with water cooling (e.g., Isomet)
-
10% phosphoric acid
-
Deionized water
-
Digital calipers
-
Radiography equipment with an aluminum step-wedge (optional, for confirming demineralization)
Procedure:
-
Tooth Selection and Storage: Select extracted human third molars free of caries and cracks. Store the teeth in a solution of 0.9% NaCl containing 0.02% sodium azide at 4°C to prevent microbial growth. Use within one month of extraction.[9]
-
Dentin Disk Preparation: Using a water-cooled, slow-speed diamond saw, remove the enamel and superficial dentin by making a horizontal section approximately 1 mm below the central fissures. From the mid-coronal dentin, prepare a 1-mm thick dentin disk.[9]
-
Dentin Beam Preparation: From each dentin disk, cut rectangular beams with dimensions of approximately 2 mm x 1 mm x 3 mm using the diamond saw.[8]
-
Demineralization and MMP Activation: Completely demineralize the dentin beams by immersing them in 10% phosphoric acid at 25°C. The use of 10% phosphoric acid not only removes the mineral content but also activates the endogenous pro-MMPs within the dentin matrix.[8] The demineralization process can be monitored by periodically taking radiographs of the beams with an aluminum step-wedge to confirm the complete removal of the mineral phase.
-
Rinsing and Storage: After demineralization, thoroughly rinse the dentin beams with deionized water. The demineralized beams can be stored in deionized water at 4°C until use in MMP inhibition assays.
Colorimetric MMP Inhibition Assay
This protocol details a generic colorimetric assay to quantify the inhibition of total MMP activity in demineralized dentin beams after treatment with EDTA.[8]
Materials:
-
Prepared demineralized dentin beams
-
17% (w/v) EDTA solution, pH adjusted to 7.4
-
Deionized water
-
Generic colorimetric MMP assay kit (e.g., containing a thiopeptolide substrate that releases a chromophore upon cleavage)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
30-gauge stainless steel needles
Procedure:
-
Preparation of Experimental Groups: Divide the demineralized dentin beams into experimental groups based on the EDTA exposure time (e.g., 0 min, 1 min, 2 min, 5 min). A minimum of 5 beams per group is recommended.
-
EDTA Treatment:
-
For the treatment groups, suspend each dentin beam from a 30-gauge stainless steel needle and immerse it in a well of a 96-well plate containing 250 µL of 17% EDTA solution for the designated time (1, 2, or 5 minutes).[8]
-
For the control group (0 min), immerse the beams in 250 µL of deionized water instead of EDTA.[8]
-
-
Rinsing: After the specified exposure time, remove the beams from the EDTA or water and rinse them by sequentially dipping them into two separate wells each containing 250 µL of deionized water for 2 minutes each.[8] This step is crucial to remove any residual EDTA that could interfere with the subsequent assay.
-
MMP Activity Measurement:
-
Place each rinsed dentin beam into a well of a new 96-well plate containing the colorimetric MMP substrate solution according to the manufacturer's instructions.
-
Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every 5 minutes for the first 90 minutes, then every 15 minutes) for up to 3 hours.[8]
-
-
Data Analysis:
-
Plot the absorbance values against time for each sample.
-
Determine the initial rate of reaction (slope of the linear portion of the curve) for each beam.
-
Calculate the average slope for each experimental group.
-
Express the MMP activity of the EDTA-treated groups as a percentage of the control group's activity.
-
Calculate the percent inhibition for each EDTA exposure time.
-
Gelatin Zymography for MMP-2 and MMP-9 Detection
This protocol provides a method to identify the gelatinolytic activity of MMP-2 and MMP-9 in dentin extracts.
Materials:
-
Dentin powder (prepared by pulverizing dentin disks)
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 6, containing 5 mM CaCl₂, 100 mM NaCl, 0.1% Triton X-100, 0.1 mM ZnCl₂, 0.02% NaN₃)[11]
-
Protein concentration assay kit (e.g., Bradford assay)
-
SDS-PAGE equipment
-
10% SDS-polyacrylamide gels co-polymerized with 0.1% (w/v) gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Protein Extraction:
-
Incubate the dentin powder in the extraction buffer for 24 hours at 4°C with gentle agitation.[11]
-
Centrifuge the suspension to pellet the dentin particles and collect the supernatant containing the extracted proteins.
-
Determine the protein concentration of the extracts.
-
-
Electrophoresis:
-
Mix the protein extracts with a non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein per lane onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in the zymogram renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in the zymogram developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by MMPs.
-
The molecular weight of the bands can be used to identify the specific MMPs (pro-MMP-9 at ~92 kDa, pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).
-
Visualizations
The following diagrams illustrate key concepts in the inhibition of dentin metalloproteinases.
Caption: Mechanism of EDTA-mediated MMP inhibition.
References
- 1. Role of Dentin MMPs in Caries Progression and Bond Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP Activity in the Hybrid Layer Detected with in situ Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Effect of Different Matrix Metalloproteinase Inhibitors on Shear Bond Strength between Composite and Dentin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dentin matrix degradation by host matrix metalloproteinases: inhibition and clinical perspectives toward regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of matrix metalloproteinase activity in human dentin via novel antibacterial monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of dentin etching and chlorhexidine application on metalloproteinase-mediated collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Etch-and-Rinse and Self-etch Adhesives on Dentin MMP-2 and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Edetate Trisodium Monohydrate Concentration in Enzyme Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of Edetate trisodium monohydrate (EDTA) in enzyme assays. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (EDTA) in enzyme assays?
A1: this compound is a chelating agent, which means it binds to and sequesters divalent metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺).[1] Its main functions in enzyme assays are:
-
Inhibition of Metalloproteases: Many proteases that could degrade your enzyme of interest require divalent metal ions as cofactors. By chelating these ions, EDTA inhibits protease activity, thereby protecting your enzyme.[1][2]
-
Inactivation of Nucleases: In assays involving nucleic acids (DNA or RNA), EDTA can inactivate metal-dependent nucleases that might otherwise degrade these components.[1]
-
Control of Metal Ion Concentration: For enzymes that are inhibited by specific metal ions, EDTA can be used to remove these inhibitory ions from the assay buffer.[1]
Q2: Can EDTA inhibit my enzyme of interest?
A2: Yes. If your enzyme is a metalloenzyme that requires a divalent cation for its activity (e.g., Zn²⁺, Mg²⁺, Ca²⁺), EDTA can remove this essential cofactor, leading to a loss of enzyme activity.[3][4] In some instances, EDTA has also been shown to directly inhibit enzymes by binding to the active site, independent of its chelating activity.[1][5]
Q3: What is a typical concentration range for EDTA in an enzyme assay?
A3: The optimal concentration of EDTA is highly dependent on the specific enzyme and the composition of your sample. However, a common starting range for testing is between 0.1 mM and 5 mM.[1][6] For some applications, concentrations as low as 30 µM have been effective, while others may require up to 10 mM.[1][5] It is crucial to experimentally determine the optimal concentration for your specific assay through a titration experiment.[1]
Q4: What are the consequences of using a suboptimal EDTA concentration?
A4: Using a suboptimal concentration of EDTA can lead to several issues:
-
Too Low: An insufficient concentration of EDTA may not effectively inhibit contaminating proteases or nucleases, which can lead to the degradation of your enzyme or other critical assay components.[1]
-
Too High: An excessive concentration of EDTA can inhibit your enzyme of interest if it is a metalloenzyme.[1][4] High concentrations of EDTA (e.g., above 0.5 mM) can also interfere with certain commercial enzymatic assay kits and downstream applications.[1][7]
Q5: How can I determine the optimal EDTA concentration for my assay?
A5: The ideal concentration can be found by performing an EDTA titration. This involves measuring your enzyme's activity across a range of EDTA concentrations while keeping all other assay components constant. The objective is to identify the concentration that maximizes your enzyme's stability and activity. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.[1]
Troubleshooting Guide
This section addresses common problems that may arise during enzyme assays due to the use of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | The EDTA concentration may be too high, leading to the inhibition of your metalloenzyme.[3] | Perform an EDTA titration to determine a lower, non-inhibitory concentration. Consider if EDTA is necessary for your specific assay. If it is, you can try to "saturate" the EDTA by carefully adding back the required divalent cation before introducing your enzyme.[3] |
| Inconsistent or Irreproducible Results | There may be variable levels of contaminating metal ions in your samples.[1] | Including an optimized concentration of EDTA can help to normalize the metal ion environment in your assay, leading to more consistent results.[1] |
| Your enzyme may be degrading due to protease activity.[1] | Your EDTA concentration may be too low. Perform an EDTA titration to find a concentration that effectively inhibits proteases without inhibiting your enzyme of interest.[1] | |
| High Background Signal | The high background could be due to contaminating enzyme activities that are metal-dependent.[1] | An optimized concentration of EDTA may help to reduce the activity of these contaminating enzymes.[1] |
| The substrate or other reagents may be contributing to the background signal.[8] | Run a "no-enzyme" control containing all assay components except for the enzyme to determine the background signal from other reagents.[8] |
Data Presentation
Table 1: Typical Starting Concentrations for EDTA Titration
| EDTA Concentration | Purpose |
| 0 mM | Control (no EDTA) |
| 0.1 mM | Low concentration |
| 0.5 mM | Low-mid concentration |
| 1.0 mM | Mid concentration |
| 2.5 mM | Mid-high concentration |
| 5.0 mM | High concentration |
| 10.0 mM | Very high concentration |
Table 2: Impact of EDTA on Common Enzymes
| Enzyme | Metal Cofactor(s) | Typical Inhibitory EDTA Concentration | Effect of EDTA |
| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | Removes essential zinc and magnesium ions required for catalytic activity.[3] |
| Taq DNA Polymerase | Mg²⁺ | >1 mM | Chelates the Mg²⁺ necessary for dNTP binding and catalysis.[3] |
| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | Removes the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation.[3] |
| Trypsin | Ca²⁺ (for stability) | Not directly inhibited | Can reduce stability by chelating Ca²⁺, which may affect long-term assays.[3] |
Experimental Protocols
Protocol: Determining Optimal EDTA Concentration via Titration
Objective: To identify the concentration of EDTA that maximizes enzyme activity and stability by inhibiting contaminating metalloproteases without significantly inhibiting the enzyme of interest.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound stock solution (e.g., 100 mM)
-
Microplate reader or spectrophotometer
-
Microplates
Procedure:
-
Prepare a series of EDTA dilutions: From your stock solution, prepare a series of dilutions in your assay buffer to cover a range of final concentrations. A suggested starting range is 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM.[1]
-
Set up the assay: In a microplate, add the assay buffer, your enzyme, and the different concentrations of EDTA to the appropriate wells.
-
Pre-incubation (optional but recommended): Incubate the enzyme with the different concentrations of EDTA for a set period (e.g., 15-30 minutes) at the assay temperature. This allows the EDTA to chelate any available metal ions.[1]
-
Initiate the reaction: Add the substrate to each well to start the enzymatic reaction.[1]
-
Measure enzyme activity: Monitor the reaction progress over time using a microplate reader or spectrophotometer, according to your specific assay protocol.[1]
-
Analyze the data: Calculate the initial reaction velocity for each EDTA concentration. Plot the enzyme activity (or relative activity) against the EDTA concentration.[1]
-
Determine the optimal concentration: The optimal EDTA concentration will be the one that results in the highest and most stable enzyme activity.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Inhibition of metalloproteases by EDTA chelation.
Caption: Workflow for EDTA concentration optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Influence of EDTA and metal ions on a metalloproteinase from Pseudomonas fluorescens biotype I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Edetate Trisodium Monohydrate (Trisodium EDTA) Cytotoxicity in Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Edetate trisodium monohydrate (Trisodium EDTA) in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Trisodium EDTA-induced cytotoxicity?
A2: Trisodium EDTA's primary toxic effect stems from its function as a potent chelating agent. It binds to divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which are crucial for the function of cell adhesion molecules (CAMs) like cadherins and integrins.[1][2] By sequestering these ions, EDTA disrupts cell-cell and cell-matrix adhesion.[1] This disruption, along with the depletion of other essential divalent metal ions like zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺), can interfere with vital cellular processes, including the activity of enzymes such as matrix metalloproteinases (MMPs), potentially leading to apoptosis (programmed cell death).[3] While it is a known calcium chelator, some studies suggest its toxicity in certain cell lines may not be solely dependent on calcium chelation.[3]
Q2: At what concentrations does Trisodium EDTA typically become cytotoxic to primary cells?
A2: The cytotoxic concentration of Trisodium EDTA varies significantly depending on the cell type and the duration of exposure.[3] Some primary cells are highly sensitive and can be damaged even by low concentrations of Trypsin-EDTA formulations.[4] Significant suppression of cell viability in some cancer cell lines has been observed at concentrations of 300 µM or higher after 72 hours of exposure.[3] For immortalized human keratinocytes (HaCaT cells), a concentration of 0.625 mM for 24 hours was determined to be the maximal concentration that did not lead to a significant reduction in cell viability.[5] It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell line and experimental conditions.[3]
Q3: Are there alternatives to Trisodium EDTA for detaching adherent primary cells?
A3: Yes, several milder alternatives are available for sensitive primary cells. These include:
-
Non-enzymatic cell dissociation solutions: These are often gentler on cell surface proteins.[3] One such alternative is a citric saline solution, which has been reported to be less harsh than EDTA or trypsin.[6]
-
Gentler enzyme formulations: Products like Accutase™, which contains protease and collagenase activities, are effective for a wide variety of adherent cells, including primary cells, and can offer improved cell viability compared to Trypsin-EDTA.[7][8]
-
EDTA-only solutions (without Trypsin): For some cell types, a brief incubation with a PBS-based solution containing 2-5 mM EDTA can be sufficient for detachment and is less harsh than enzymatic methods.[2][9]
Q4: How can I confirm if the cell death I'm observing is due to Trisodium EDTA-induced apoptosis?
A4: To confirm apoptosis, you can perform an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.[3] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will be positive for both.[3] DNA fragmentation, another hallmark of apoptosis, can be detected by electrophoretic analysis of total genomic DNA.[10]
Troubleshooting Guides
Issue 1: Low cell viability and detachment after using Trypsin-EDTA for passaging primary cells.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-incubation with Trypsin-EDTA | Minimize the incubation time to the shortest duration necessary for cell detachment.[3][11] Monitor cells under a microscope during incubation.[2] | Prolonged exposure to proteolytic enzymes and chelating agents can damage cell membranes and proteins, leading to reduced viability.[4][11] |
| High concentration of Trisodium EDTA | If preparing your own solution, try reducing the EDTA concentration.[3] For commercially prepared solutions, consider diluting it or switching to a formulation with a lower EDTA concentration. | Primary cells are often more sensitive than cell lines and may require lower concentrations of dissociation reagents.[4] |
| Incomplete neutralization of Trypsin-EDTA | After detachment, ensure thorough washing of the cells with a complete medium containing serum to inactivate the trypsin and replenish essential ions.[3][12] | Residual trypsin activity can continue to damage cells, and the lack of divalent cations can compromise cell health. |
| Cell line sensitivity | Consider using a milder, non-enzymatic cell dissociation solution or a gentler enzyme formulation like Accutase.[3] | Some primary cell types are inherently sensitive to the harshness of Trypsin-EDTA. |
Issue 2: Inconsistent cell viability results in experiments involving Trisodium EDTA.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent cell density at seeding | Ensure that you are seeding cells at a consistent density for every experiment.[3] | Cell density can influence their sensitivity to toxic compounds. |
| Degradation of Trisodium EDTA solution | Prepare fresh dilutions of your Trisodium EDTA stock solution for each experiment.[3] | The stability of the solution can affect its efficacy and toxicity. |
| Variability in experimental conditions | Standardize all experimental parameters, including incubation times, temperatures, and media formulations. | Consistency is key to obtaining reproducible results in cell-based assays. |
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of EDTA in Various Cell Lines
| Cell Line | EDTA Concentration | Exposure Time | Effect | Reference |
| Various Cancer Cell Lines | ≥ 300 µM | 72 hours | Significant suppression of cell viability | [3] |
| Immortalised Human Keratinocytes (HaCaT) | 0.625 mM | 24 hours | Maximal concentration with no significant reduction in cell viability | [5] |
| Murine Resident Macrophages | 17% EDTA | 1-7 days | Cytotoxic, reduced macrophage viability | [13] |
| Four cell types (unspecified) | < 10 mM | Not specified | No cytotoxicity observed | [14] |
| Four cell types (unspecified) | 50 mM and 100 mM | Not specified | Cytotoxicity observed | [14] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
Complete cell culture medium
-
Trisodium EDTA solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]
-
EDTA Treatment: The next day, remove the medium and add fresh medium containing various concentrations of Trisodium EDTA. Include untreated control wells.[3]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with Trisodium EDTA
-
Cold PBS
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the desired concentrations of Trisodium EDTA for the specified time.[3]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution. Avoid using Trypsin-EDTA as it can interfere with the assay.[3]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3]
Visualizations
Caption: Mechanism of Trisodium EDTA-induced cytotoxicity.
Caption: Troubleshooting workflow for low cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kosheeka.com [kosheeka.com]
- 5. researchgate.net [researchgate.net]
- 6. Detaching Adherent Cells Using Citric Saline | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. onenucleus.com [onenucleus.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. promocell.com [promocell.com]
- 12. caissonlabs.com [caissonlabs.com]
- 13. Cytotoxicity analysis of EDTA and citric acid applied on murine resident macrophages culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Trisodium EDTA Interference in Mass Spectrometry Analysis
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with Trisodium EDTA (ethylenediaminetetraacetic acid) interference in their mass spectrometry (MS) analyses. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is Trisodium EDTA and why is it a problem in mass spectrometry?
A1: Trisodium EDTA is a common chelating agent used in many biological buffers to sequester divalent cations like Ca²⁺ and Mg²⁺, which can inhibit enzymatic reactions and prevent sample degradation.[1] However, in mass spectrometry, particularly with electrospray ionization (ESI), EDTA can cause significant interference through several mechanisms:
-
Ion Suppression: EDTA and its metal complexes can compete with the analyte of interest for ionization, reducing the analyte's signal intensity.
-
Adduct Formation: EDTA can form adducts with the analyte and various metal ions (e.g., Na⁺, K⁺, Ca²⁺), leading to a complex spectrum with multiple peaks for a single analyte.[2][3][4] This complicates data interpretation and can reduce the intensity of the desired protonated molecule peak ([M+H]⁺).
-
Contamination of the MS System: EDTA is a non-volatile salt and can contaminate the ion source and other parts of the mass spectrometer, leading to persistent background noise and carryover between samples.[5][6]
Q2: How can I identify if Trisodium EDTA is causing interference in my analysis?
A2: Several signs in your mass spectrum can point to EDTA interference:
-
Characteristic Mass Peaks: Look for peaks corresponding to EDTA and its common metal adducts. The molecular weight of EDTA is 292.24 g/mol . You may observe peaks at m/z 293.2 ([EDTA+H]⁺), 315.2 ([EDTA+Na]⁺), 331.2 ([EDTA+K]⁺), and various metal-EDTA complexes.[2][5]
-
Suppressed Analyte Signal: If your analyte signal is unexpectedly low or absent, especially when using a buffer known to contain EDTA, ion suppression by EDTA could be the cause.
-
Complex Isotope Patterns: The presence of multiple adducts can create a convoluted spectrum, making it difficult to identify your analyte of interest.
-
Persistent Background Contamination: If you observe EDTA-related peaks even when running a blank, your LC-MS system may be contaminated.[7][8][9]
Q3: What are the common methods to remove Trisodium EDTA from my sample before MS analysis?
A3: Several methods can be employed to remove EDTA from samples, primarily based on the size difference between the analyte (e.g., protein, peptide) and the small EDTA molecule. Common techniques include:
-
Ultrafiltration (Diafiltration): This is a highly effective method that uses a semi-permeable membrane to separate the larger analyte from smaller molecules like EDTA.[10][11][12]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This chromatographic technique separates molecules based on their size. It is effective for buffer exchange and removing small molecules like EDTA.[10][12]
-
Protein Precipitation: Techniques using trichloroacetic acid (TCA) or acetone can precipitate proteins, leaving EDTA and other small molecules in the supernatant.[13][14][15]
-
Reverse-Phase Solid-Phase Extraction (SPE): For peptide samples, reverse-phase SPE, often performed using ZipTip® pipette tips, can effectively desalt the sample and remove EDTA prior to MS analysis.[16][17][18][19]
-
Dialysis: A traditional method for buffer exchange, though it can be time-consuming and may not always achieve complete EDTA removal.[10][12]
-
Ion-Exchange Chromatography (IEX): This method can be used for buffer exchange to remove EDTA, separating molecules based on their net charge.[10][20]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to Trisodium EDTA interference.
Problem 1: Low or No Analyte Signal (Ion Suppression)
| Possible Cause | Troubleshooting Steps |
| High concentration of EDTA in the sample. | 1. Confirm EDTA presence: Check your sample buffer composition. If unsure, analyze a blank buffer solution by MS. 2. Implement a removal strategy: Choose an appropriate EDTA removal method from the list in FAQ Q3 based on your analyte and sample volume. Ultrafiltration and reverse-phase SPE (for peptides) are often highly effective.[11][12] 3. Optimize LC gradient: A longer gradient may help separate the analyte from the interfering EDTA. |
| MS system contamination. | 1. Run system blanks: Inject a series of solvent blanks to see if EDTA peaks persist.[7][9] 2. Clean the ion source: Follow the manufacturer's protocol for cleaning the ESI probe, cone, and other source components. 3. Flush the LC system: Flush the entire LC system with a strong, appropriate solvent to remove contaminants.[8] |
Problem 2: Complex Mass Spectrum with Multiple Adducts
| Possible Cause | Troubleshooting Steps |
| Formation of EDTA-metal-analyte adducts. | 1. Thoroughly remove EDTA: Incomplete removal will still lead to adduct formation. Consider repeating the removal step or using a more stringent method. 2. Add a volatile acid to the mobile phase: Incorporating a small amount of formic acid or trifluoroacetic acid can help promote protonation of the analyte and reduce the formation of metal adducts.[21] 3. Use a chelating agent in the mobile phase (with caution): In some specific cases for oligonucleotide analysis, a chelating agent in the mobile phase has been used to reduce metal adducts, but this requires careful optimization to avoid further complications.[3] |
| Presence of various metal ions in the sample or mobile phase. | 1. Use high-purity solvents and reagents: Ensure your mobile phase components are of high purity to minimize metal ion contamination.[8] 2. Consider adding a small amount of a volatile ammonium salt: Ammonium acetate or ammonium formate in the mobile phase can sometimes help create a more consistent adduct profile (predominantly ammonium adducts) which can be easier to interpret.[21] |
Data Presentation: Comparison of EDTA Removal Methods
The following table summarizes the effectiveness and key characteristics of common EDTA removal techniques for protein samples.
| Method | Principle | Typical Removal Efficiency | Advantages | Disadvantages |
| Ultrafiltration (Diafiltration) | Size-based separation using a semi-permeable membrane. | >95% | Fast, efficient, can concentrate the sample. | Potential for protein loss due to membrane binding. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | >90% | Relatively fast, good for buffer exchange. | Can dilute the sample, potential for protein loss on the column. |
| Protein Precipitation (TCA/Acetone) | Altering solvent conditions to cause protein to precipitate. | Variable, generally high. | Can handle small sample volumes. | Precipitated protein can be difficult to resolubilize. |
| Reverse-Phase SPE (e.g., ZipTip®) | Hydrophobic interaction chromatography. | >95% (for peptides) | Fast, efficient desalting and concentration of peptides. | Primarily for peptides and small proteins, not large proteins. |
| Dialysis | Diffusion across a semi-permeable membrane. | ~50-80% | Gentle on the sample. | Time-consuming, may not achieve complete removal.[12] |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | >85% | Can be integrated into a protein purification workflow. | More complex setup, potential for protein to bind to the resin. |
Experimental Protocols
Protocol 1: EDTA Removal from Protein Samples using Ultrafiltration
-
Select Device: Choose an ultrafiltration spin column with a molecular weight cutoff (MWCO) significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Sample Loading: Add your protein sample containing EDTA to the upper chamber of the spin column.
-
First Centrifugation: Centrifuge according to the manufacturer's instructions to reduce the sample volume. Discard the flow-through, which contains EDTA.
-
Dilution: Add an EDTA-free buffer to the concentrated sample in the upper chamber, bringing the volume back to the original sample volume.
-
Repeat Centrifugation: Centrifuge again to reduce the volume. Discard the flow-through.
-
Repeat Dilution and Centrifugation: Repeat steps 4 and 5 for a total of 3-4 cycles to ensure thorough removal of EDTA.
-
Sample Recovery: After the final centrifugation, recover the concentrated, EDTA-free protein sample from the upper chamber.
Protocol 2: Desalting and EDTA Removal from Peptide Samples using ZipTip® C18
-
Tip Wetting: Aspirate and dispense 10 µL of 100% acetonitrile three times to wet the C18 resin.
-
Tip Equilibration: Aspirate and dispense 10 µL of 0.1% formic acid (or trifluoroacetic acid) in water three times to equilibrate the resin.
-
Sample Binding: Aspirate and dispense your peptide sample (acidified to ~pH 4) through the tip for 10-15 cycles to bind the peptides to the resin.
-
Washing: Aspirate and dispense 10 µL of 0.1% formic acid in water six times to wash away salts and EDTA.
-
Elution: Elute the desalted peptides by aspirating and dispensing 4 µL of elution buffer (e.g., 60% acetonitrile / 0.1% formic acid) back into a clean microcentrifuge tube for 10 cycles. The eluted sample is ready for MS analysis.[17]
Visualizations
Caption: Workflow for removing EDTA before MS analysis.
Caption: Troubleshooting logic for EDTA interference.
References
- 1. interchim.fr [interchim.fr]
- 2. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. help.waters.com [help.waters.com]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. biosyn.com [biosyn.com]
- 15. Precipitation Procedures [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. danforthcenter.org [danforthcenter.org]
- 18. qb3.berkeley.edu [qb3.berkeley.edu]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Preventing Protein Aggregation with Edetate Trisodium Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing protein aggregation during purification using Edetate trisodium monohydrate (Trisodium EDTA).
Troubleshooting Guide
Protein aggregation is a common challenge during purification, leading to reduced yield and compromised biological activity. This guide addresses specific issues you might encounter.
Problem 1: Protein is visibly aggregating (cloudy appearance) in the elution fraction from a Nickel-NTA column.
-
Possible Cause: Leached nickel ions from the affinity column may be promoting aggregation of your His-tagged protein.[1] High protein concentration in the eluate can exacerbate this issue.[1]
-
Solution: Add this compound to your elution collection tubes. EDTA is a strong metal chelator that will bind the free nickel ions, preventing them from cross-linking protein molecules.[1]
-
Recommended Concentration: Start with a final concentration of 1-5 mM Trisodium EDTA in the collection tube. The optimal concentration may need to be determined empirically.
-
Important: Do not add EDTA to the buffers used for binding or washing the column, as it will strip the nickel from the resin, and your protein will not bind.[1]
-
Problem 2: Aggregation occurs after a buffer exchange or dialysis step.
-
Possible Cause: The new buffer conditions (pH, ionic strength) may not be optimal for your protein's stability. Proteins are often least soluble at their isoelectric point (pI).[2] Removing salt can also lead to aggregation if electrostatic interactions are critical for solubility.[3]
-
Solutions:
-
Optimize Buffer pH: Ensure the buffer pH is at least one unit away from your protein's pI.[2]
-
Adjust Ionic Strength: Experiment with different salt concentrations (e.g., 150-500 mM NaCl) to find the optimal level for your protein's solubility.[2][4]
-
Include Stabilizing Additives: Consider adding other excipients to your buffer:
-
Problem 3: My protein is a metalloprotein, and it's aggregating, but I can't use EDTA.
-
Possible Cause: The purification process is destabilizing the protein, leading to aggregation. Since EDTA will inactivate your protein by chelating its essential metal cofactor, alternative strategies are necessary.[1]
-
Solutions:
-
Use Alternative Chelators (with caution): In some specific cases, weaker chelators might be an option, but this requires careful validation.
-
Focus on Other Stabilization Methods: Rely on the strategies outlined in "Problem 2," such as optimizing pH, ionic strength, and using non-chelating stabilizers.[2][6]
-
Add a Reducing Agent: If your protein has surface-exposed cysteines, disulfide bond formation could be causing aggregation. Include a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) in your buffers.[2][6] TCEP is often preferred for IMAC as it is less likely to interact with the metal ions on the column.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it prevent protein aggregation?
This compound is a salt of EDTA, a chelating agent. It prevents protein aggregation primarily by binding to divalent metal cations.[8][9] During purification of His-tagged proteins using Immobilized Metal Affinity Chromatography (IMAC), nickel ions can leach from the column. These free metal ions can interact with the His-tags of multiple protein molecules, causing them to aggregate.[1] Trisodium EDTA sequesters these free nickel ions, preventing this interaction.[1] It can also inhibit metalloproteases that may be present in the sample and could degrade the protein.[9]
Q2: At what stage of the purification process should I use Trisodium EDTA?
Trisodium EDTA should be added to the collection tubes for your elution fractions.[1] It should not be included in the lysis, binding, or wash buffers when using IMAC, as it will strip the metal ions from the chromatography resin.[1][10]
Q3: What is a typical working concentration for Trisodium EDTA?
A final concentration of 1-5 mM in the eluate is a good starting point. However, the optimal concentration can be protein-dependent and may require some optimization. For some applications, concentrations as low as 0.1 mM have been suggested.[3]
Q4: Will Trisodium EDTA affect my protein's activity?
If your protein is a metalloenzyme that requires divalent cations (like Mg²⁺, Ca²⁺, Zn²⁺, etc.) for its activity, Trisodium EDTA will likely inactivate it by chelating these essential ions.[1] Therefore, it is not recommended for the purification of such proteins. For other proteins, it is generally considered safe and can be removed in a subsequent step.[1]
Q5: How can I remove Trisodium EDTA after purification?
Trisodium EDTA can be removed from your protein sample using standard buffer exchange techniques such as:
-
Dialysis[1]
-
Size-Exclusion Chromatography (SEC) / Desalting columns[11]
-
Ultrafiltration/Diafiltration[11]
Q6: How can I measure if Trisodium EDTA is effectively reducing aggregation?
You can quantify the amount of aggregated protein using several methods:
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[12]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates. This can be used to calculate an "Aggregation Index" (A350/A280 ratio).[12]
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT) that bind to amyloid-like fibrils can be used to quantify this specific type of aggregation.[13]
Data Presentation
Table 1: Common Additives to Prevent Protein Aggregation
| Additive Category | Example(s) | Recommended Starting Concentration | Mechanism of Action |
| Chelating Agents | This compound | 1-5 mM | Sequesters divalent metal ions that can promote aggregation.[1][9] |
| Salts | NaCl, KCl | 150-500 mM | Modulates electrostatic interactions to improve solubility.[2][4] |
| Polyols/Osmolytes | Glycerol, Sucrose | 5-20% (v/v) | Stabilizes the native protein structure.[2][5] |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM each | Can mask hydrophobic patches and reduce protein-protein interactions.[2][5] |
| Reducing Agents | DTT, TCEP | 1-5 mM (DTT), 0.5-1 mM (TCEP) | Prevents the formation of intermolecular disulfide bonds.[2][6] |
| Detergents | Tween-20, CHAPS | 0.01-0.1% | Reduces non-specific hydrophobic interactions.[2][6] |
Experimental Protocols
Protocol 1: Quantifying Protein Aggregation using Size-Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate an appropriate SEC column (e.g., Superdex 200 Increase 10/300 GL) with your final, optimized buffer. Ensure the system is free of air bubbles and the baseline is stable.
-
Sample Preparation: Prepare your purified protein samples. Include a control sample (purified without Trisodium EDTA) and your test sample (purified with Trisodium EDTA). Ensure all samples are in the same buffer.
-
Injection: Inject a defined amount (e.g., 100 µL of a 1 mg/mL solution) of your protein sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis:
-
Identify the peaks corresponding to the monomeric protein and any high molecular weight aggregates.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregate using the formula: % Aggregate = (Area_aggregate / (Area_aggregate + Area_monomer)) * 100.
-
Compare the percentage of aggregate between your control and test samples.
-
Protocol 2: Assessing Aggregation via UV-Vis Spectroscopy (Turbidity)
-
Blank Measurement: Use your final protein buffer to zero the spectrophotometer at 350 nm.
-
Sample Measurement: Measure the absorbance of your protein samples at 280 nm (for concentration) and 350 nm (for turbidity).
-
Analysis:
-
A higher absorbance at 350 nm indicates a greater degree of aggregation due to light scattering.
-
You can calculate an "Aggregation Index" by taking the ratio of A350 / A280. A lower ratio indicates less aggregation.[12]
-
Compare the A350 readings or the Aggregation Index between your control and Trisodium EDTA-treated samples.
-
Visualizations
Caption: Mechanism of Trisodium EDTA in preventing aggregation.
References
- 1. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. researchgate.net [researchgate.net]
- 8. Solved The function of EDTA is To prevent non-specific | Chegg.com [chegg.com]
- 9. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 10. What are the compatibilities of different reagents with Ni-NTA matrices? [qiagen.com]
- 11. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 12. approcess.com [approcess.com]
- 13. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Removal of Residual Edetate Trisodium Monohydrate from Protein Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual Edetate trisodium monohydrate (EDTA) from protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove EDTA from my protein sample?
A1: EDTA is a strong chelating agent that can interfere with downstream applications. For instance, in protein crystallography, it can strip essential metal ions from metalloproteins, potentially altering their conformation and preventing crystallization.[1] Furthermore, EDTA can compete for coordination sites with the protein or other reagents, hindering experimental outcomes.[1] For many biochemical assays, particularly those involving metalloenzymes or requiring divalent cations as cofactors, the presence of EDTA can lead to inaccurate results.
Q2: What are the most common methods for removing EDTA from protein samples?
A2: The primary methods for removing EDTA are based on the size difference between the larger protein and the smaller EDTA molecule.[1] These techniques include:
-
Dialysis: A traditional method involving the diffusion of small molecules like EDTA across a semi-permeable membrane.[1]
-
Size Exclusion Chromatography (SEC) / Gel Filtration / Desalting: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[1][2][3]
-
Ultrafiltration/Diafiltration (including Tangential Flow Filtration): A pressure-driven filtration method that efficiently removes small molecules while retaining the larger protein.[1][4]
-
Protein Precipitation: This method involves causing the protein to precipitate, leaving small molecules like EDTA in the supernatant. The protein pellet is then resolubilized in an EDTA-free buffer.
Q3: Which method is the most effective for complete EDTA removal?
A3: While dialysis and size exclusion chromatography are commonly used, studies have shown they may not completely remove EDTA, sometimes leaving residual concentrations that can interfere with downstream applications.[5][6][7] Ultrafiltration (diafiltration) has been reported to be the most effective method, capable of reducing EDTA to virtually undetectable levels.[5][6][7]
Q4: Can I just add an excess of divalent cations to my buffer to counteract the EDTA?
A4: While adding a surplus of metal ions like magnesium or calcium can saturate the EDTA, this is not a removal technique. This approach can complicate the interpretation of experimental results due to the presence of both the metal-EDTA complex and the excess free metal ions. For sensitive applications, it is always preferable to remove the EDTA.
Q5: How can I quantify the amount of residual EDTA in my protein sample?
A5: Several methods can be used to quantify residual EDTA. A common and relatively simple method is a colorimetric assay using a dye like 4-(2-pyridylazo)-resorcinol (PAR) which competes with EDTA for binding to a metal ion like zinc.[5][8][9] More sensitive and quantitative methods include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protein precipitation during EDTA removal | - Buffer incompatibility (pH, ionic strength).- Protein instability in the absence of EDTA.- High protein concentration. | - Ensure the new buffer is optimal for your protein's stability.- Consider adding other stabilizing agents (e.g., glycerol, low concentrations of non-ionic detergents).- Work with a more dilute protein sample if possible. |
| Low protein recovery after EDTA removal | - Protein binding to the dialysis membrane or chromatography resin.- Protein loss during ultrafiltration.- Incomplete resolubilization after precipitation. | - For dialysis, use a membrane with a low protein-binding capacity.- For SEC, ensure the resin is appropriate for your protein and properly equilibrated.- For ultrafiltration, select a membrane with an appropriate molecular weight cut-off (MWCO) and optimize the transmembrane pressure.- For precipitation, try different resolubilization buffers and techniques (e.g., gentle vortexing, sonication). |
| Residual EDTA detected after removal procedure | - Inefficient removal method.- Insufficient buffer exchange during dialysis or diafiltration.- Incorrect column size or running conditions for SEC. | - Switch to a more effective method like ultrafiltration/diafiltration.- Increase the number and volume of buffer changes for dialysis.- For diafiltration, increase the number of diavolumes exchanged.- For SEC, ensure the column bed volume is sufficient for the sample volume and use an optimized flow rate.[2] |
| Altered protein activity or conformation post-EDTA removal | - Removal of essential metal ions by EDTA.- Instability of the protein in the new buffer. | - If your protein is a metalloprotein, you may need to reintroduce the specific metal ion after EDTA removal.- Screen different buffer conditions to find one that maintains protein integrity. |
Quantitative Data Summary
The following table summarizes the key quantitative aspects of common EDTA removal techniques.
| Method | Principle | Typical Protein Recovery | EDTA Removal Efficiency | Key Considerations |
| Dialysis | Diffusion across a semi-permeable membrane | > 90% | Incomplete, can be as low as a two-fold reduction.[5][6][7] | Slow process requiring large volumes of buffer. May not achieve complete removal. |
| Size Exclusion Chromatography (Desalting Columns) | Separation based on molecular size | > 90% | Good, but may leave residual amounts (~200 µM in one study).[6] | Fast and effective for buffer exchange. Sample dilution occurs. |
| Ultrafiltration/ Diafiltration | Pressure-driven separation through a semi-permeable membrane | > 90% | Highly effective, can reduce EDTA to virtually undetectable levels.[5][6][7] | Rapid and scalable. Can be used for simultaneous concentration and buffer exchange.[13][14] |
| Protein Precipitation | Differential solubility | Variable, can be lower due to incomplete resolubilization | High, as EDTA remains in the supernatant | Can cause protein denaturation or aggregation. Not all proteins resolubilize easily.[15] |
Experimental Protocols
Dialysis
This protocol is suitable for gentle buffer exchange to remove EDTA, though it may not be exhaustive.
Materials:
-
Protein sample containing EDTA
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa)
-
Large volume of EDTA-free dialysis buffer (at least 1000 times the sample volume for each change)
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in bicarbonate solution and rinsing with distilled water).
-
Load the protein sample into the dialysis tubing and securely close both ends, leaving some space for the sample to potentially increase in volume.
-
Place the sealed dialysis tubing into a beaker containing a large volume of the desired EDTA-free buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least 3-4 times. For more complete removal, perform an overnight dialysis for the final buffer change.
-
After the final buffer change, remove the dialysis tubing and carefully recover the protein sample.
Size Exclusion Chromatography (Desalting Column)
This is a rapid method for buffer exchange and removal of small molecules like EDTA.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25) or loose resin to pack a column.
-
EDTA-free equilibration buffer.
-
Protein sample containing EDTA.
-
Collection tubes.
Procedure:
-
Equilibrate the desalting column with at least 5 column volumes of the desired EDTA-free buffer.
-
Allow the buffer to drain from the column until the top of the resin bed is exposed.
-
Carefully load the protein sample onto the center of the resin bed. The sample volume should not exceed 30% of the total column volume for optimal separation.[16]
-
Once the sample has entered the resin bed, add the EDTA-free buffer to the top of the column.
-
Begin collecting fractions as the buffer flows through the column. The larger protein molecules will elute first in the void volume, while the smaller EDTA molecules will be retarded by the porous resin.
-
Monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool the fractions containing the protein peak.
Ultrafiltration/Diafiltration (Spin Column Format)
This method is highly efficient for removing EDTA and can also be used to concentrate the protein sample.
Materials:
-
Centrifugal ultrafiltration device with a suitable MWCO (e.g., 10 kDa).
-
Protein sample containing EDTA.
-
EDTA-free buffer.
-
Centrifuge with a rotor that can accommodate the ultrafiltration device.
Procedure:
-
Place the protein sample into the upper chamber of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to concentrate the sample to a smaller volume. The filtrate, containing EDTA, will pass through the membrane into the collection tube.
-
Discard the filtrate.
-
Add the desired EDTA-free buffer to the concentrated protein sample in the upper chamber, bringing the volume back to the original sample volume.
-
Gently mix the sample.
-
Repeat the centrifugation step (steps 2-5) for a total of 3-5 cycles. This process is known as discontinuous diafiltration and effectively washes out the EDTA.
-
After the final wash, the protein sample can be recovered from the upper chamber in the new, EDTA-free buffer.
Visualizations
Caption: Overview of common workflows for removing EDTA from protein samples.
Caption: Step-by-step workflow for EDTA removal using dialysis.
Caption: Workflow for removing EDTA via size exclusion chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Tangential Flow Filtration | Biotech [psgdover.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Item - Detection and quantitation of EDTA in protein samples. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Monitoring EDTA process residuals in recombinant protein manufacturing using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 15. biosyn.com [biosyn.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Addressing EDTA-Induced Artifacts in Analytical Chromatography
Welcome to the Technical Support Center for addressing challenges related to Ethylenediaminetetraacetic acid (EDTA) in analytical chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common artifacts introduced by EDTA during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is EDTA and why is it a concern in analytical chromatography?
A1: EDTA is a powerful chelating agent used to sequester metal ions. In chromatography, it can introduce artifacts such as peak splitting, ghost peaks, and poor peak shape. These issues arise from its interaction with metal ions in the sample, mobile phase, or HPLC system components, as well as its own chromatographic behavior.[1][2][3]
Q2: What are the most common chromatographic artifacts caused by EDTA?
A2: The most frequently observed artifacts include:
-
Peak Tailing or Fronting: EDTA can interact with residual metal ions on the column or in the system, leading to distorted peak shapes for analytes that are sensitive to metal interactions.[1]
-
Peak Splitting: A single analyte peak may appear as two or more partially resolved peaks.[4][5][6][7] This can be due to the presence of the analyte in both its free and EDTA-complexed forms, or interactions with different metal ions.[4]
-
Ghost Peaks: Unexpected peaks that appear in the chromatogram, often in blank runs or subsequent sample injections.[8][9][10][11][12] These can be caused by the elution of EDTA that was retained on the column from previous injections.
-
Irreproducible Retention Times: Fluctuations in EDTA concentration can lead to inconsistent retention times for analytes, affecting the reliability of the analytical method.[13]
Q3: How does EDTA cause ghost peaks?
A3: Ghost peaks from EDTA often occur in gradient elution methods.[11] EDTA can be retained on the column, especially on anion-exchange or mixed-mode phases, and then elute as a broad or sharp peak when the mobile phase composition changes.[14] This is particularly problematic with sensitive UV detection at low wavelengths.[15] Contamination of the autosampler, injection needle, or solvent frits can also be a source of EDTA carryover, leading to ghost peaks in subsequent runs.[9][10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter with EDTA in your chromatographic experiments.
Issue 1: Peak Splitting or Distortion
Q: My analyte peak is split or shows significant tailing, and I suspect EDTA is the cause. How can I fix this?
A: Peak splitting or tailing due to EDTA is often related to on-column interactions with metal ions. Here are several approaches to mitigate this:
-
Method 1: Add a Low Concentration of EDTA to the Mobile Phase.
-
Principle: By including a consistent, low concentration of EDTA (e.g., 10 µM) in your mobile phase, you can pre-complex any trace metal ions in the system and on the column, preventing them from interacting with your analyte.[1] This ensures a more homogenous environment for the analyte, leading to improved peak shape.[1]
-
Caution: Always check for compatibility with your column and detection method, as higher concentrations of EDTA can cause other issues like ion suppression in mass spectrometry.[16]
-
-
Method 2: Increase the Ionic Strength of the Mobile Phase.
-
Principle: For methods where EDTA itself is the analyte or a major component, peak splitting can occur due to interactions with different counterions. Increasing the electrolyte concentration in the mobile phase can ensure that the EDTA is in a single ionic form, resulting in a single, sharper peak.[4]
-
-
Method 3: Pre-column Derivatization.
Troubleshooting Workflow for Peak Splitting/Distortion
Caption: Troubleshooting logic for EDTA-induced peak shape issues.
Issue 2: Ghost Peaks in the Chromatogram
Q: I am observing unexpected peaks in my blank injections that correspond to the retention time of EDTA. How can I eliminate these ghost peaks?
A: Ghost peaks are typically a result of system contamination or carryover. A systematic cleaning and prevention approach is necessary.
-
Method 1: System Purge with EDTA.
-
Principle: Trace metals can leach from HPLC system components (e.g., stainless steel tubing, frits).[1] A system purge with a mobile phase containing a low concentration of EDTA can help remove these metal ions.[16]
-
Protocol: Before installing the column, flush the entire HPLC system with a mobile phase containing 5-10 µM EDTA. Afterward, flush the system thoroughly with an EDTA-free mobile phase.[16]
-
-
Method 2: Thorough Column Washing.
-
Principle: EDTA can accumulate on the column. A rigorous washing procedure at the end of a sequence can remove retained EDTA.
-
Protocol: Develop a column-specific washing protocol using a strong solvent to elute any retained compounds. Refer to the column manufacturer's guidelines.
-
-
Method 3: Use of Ghost Traps.
-
Principle: These are small columns installed between the mixer and the injector that trap impurities from the mobile phase, preventing them from reaching the analytical column.[12]
-
Workflow for Eliminating Ghost Peaks
Caption: A systematic approach to identifying and eliminating ghost peaks.
Issue 3: Analyte Recovery Issues
Q: My analyte of interest is a metalloprotein, and I am experiencing low recovery. Could EDTA in my sample be the cause?
A: Yes, EDTA can strip essential metal ions from metalloproteins, potentially altering their conformation and affecting their recovery and chromatographic behavior.[19] In such cases, removing EDTA from the sample before analysis is crucial.
Experimental Protocols
Protocol 1: Removal of EDTA from Protein Samples
Several methods can be employed to remove EDTA from protein samples, primarily based on the size difference between the protein and the small EDTA molecule.[19]
-
Method A: Diafiltration/Ultrafiltration
-
Select an ultrafiltration device with a molecular weight cut-off (MWCO) significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Add your protein sample to the device.
-
Add an EDTA-free buffer to the sample.
-
Centrifuge the device according to the manufacturer's instructions. The smaller EDTA molecules will pass through the membrane with the filtrate, while the larger protein is retained.
-
Repeat the buffer exchange process (steps 3 and 4) multiple times (e.g., 3-5 times) to ensure thorough removal of EDTA.[20][21]
-
-
Method B: Size Exclusion Chromatography (SEC) / Gel Filtration
-
Equilibrate an SEC column with an appropriate EDTA-free buffer.
-
Load your protein sample onto the column.
-
Elute the sample with the EDTA-free buffer. The larger protein will elute first, while the smaller EDTA molecule will be retained longer, allowing for their separation.[19]
-
Protocol 2: HPLC Analysis of EDTA using Pre-column Derivatization
This protocol is for the quantification of EDTA itself.
-
Sample Preparation: To a known volume of your sample, add a solution of cupric sulfate (CuSO₄) to form the Cu-EDTA complex.[17][22]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[18]
-
Mobile Phase: An ion-pairing reagent such as tetrabutylammonium (TBA) hydroxide or bromide in a suitable buffer (e.g., phosphate or formate buffer).[4][13][23]
-
Detection: UV detection at a wavelength where the Cu-EDTA complex absorbs (e.g., 265-300 nm).[18][24]
-
-
Analysis: Inject the derivatized sample and quantify against a calibration curve prepared from EDTA standards derivatized in the same manner.
Quantitative Data Summary
The following tables summarize key quantitative aspects of EDTA removal and analysis.
Table 1: Comparison of EDTA Removal Methods from Protein Samples
| Method | Principle | Typical Protein Recovery | EDTA Removal Efficiency | Processing Time |
| Diafiltration/Ultrafiltration | Pressure-driven filtration based on molecular size.[19] | > 95% | Very High (>99%)[20] | Moderate |
| Size Exclusion Chromatography | Separation based on hydrodynamic volume.[19] | > 90% | High | Long |
| Dialysis | Diffusion across a semi-permeable membrane.[19] | > 95% | Moderate (can be incomplete)[20] | Very Long (hours to days) |
Data compiled from multiple sources indicating general performance.
Table 2: Performance Characteristics of EDTA Quantification Methods
| Parameter | HPLC-UV with Pre-column Derivatization | LC-MS/MS |
| Principle | Separation of a metal-EDTA complex by HPLC and UV detection.[25] | Separation by HPLC followed by mass-based detection.[25] |
| Linearity Range | 0.6 µg/mL to 3.0 µg/mL[18][25] | Wide dynamic range, adaptable.[25] |
| Limit of Detection (LOD) | ~0.30 µg/mL[18][25] | As low as 0.09 µg[26] |
| Limit of Quantification (LOQ) | ~0.60 µg/mL[18][25] | As low as 5 ppm in dried bloodstains.[27] |
| Accuracy (% Recovery) | 80% - 120%[25] | 100% to 113%[26] |
| Throughput | Moderate | High |
This table summarizes typical performance metrics, which can vary based on the specific method and instrumentation.
References
- 1. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. Peak spitting edta assay - Chromatography Forum [chromforum.org]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. bio-works.com [bio-works.com]
- 7. acdlabs.com [acdlabs.com]
- 8. uhplcs.com [uhplcs.com]
- 9. hplc.eu [hplc.eu]
- 10. jk-sci.com [jk-sci.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artifact-inducing enrichment of ethylenediaminetetraacetic acid and ethyleneglycoltetraacetic acid on anion exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 17. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]
- 18. rjpdft.com [rjpdft.com]
- 19. benchchem.com [benchchem.com]
- 20. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. benchchem.com [benchchem.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. academic.oup.com [academic.oup.com]
adjusting pH of trisodium edta solutions for optimal chelation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trisodium EDTA solutions. The following information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my trisodium EDTA solution critical for chelation?
The chelating ability of EDTA is highly dependent on pH. The EDTA molecule has six binding sites (four carboxyl groups and two amino groups) that can bind to a metal ion. For optimal chelation, the carboxyl groups need to be deprotonated, which is favored at higher pH levels. As the pH increases, more of these groups become available to bind to metal ions, thus increasing the stability of the metal-EDTA complex. However, at very high pH levels, metal ions may precipitate out of the solution as hydroxides, which can reduce the effectiveness of chelation.[1][2]
Q2: What is the optimal pH for chelating different metal ions with trisodium EDTA?
The optimal pH for chelation varies depending on the specific metal ion. Generally, the stability of metal-EDTA complexes increases with pH. However, the practical pH range is often dictated by the solubility of the metal hydroxide. For instance, the chelation of calcium and magnesium is less effective in acidic conditions (pH < 4-5), while the chelation of iron is compromised in alkaline conditions (pH > 8-9) due to the formation of insoluble iron hydroxide.[2][3] The stability of zinc-EDTA complexes is reduced in both highly acidic (pH < 3-4) and highly alkaline (pH > 10-11) conditions.[3]
Q3: I am preparing a 0.5 M trisodium EDTA solution, but the powder is not dissolving. What should I do?
The free acid form of EDTA and its disodium salt have low solubility in water at neutral or acidic pH. To dissolve trisodium EDTA, it is crucial to raise the pH of the solution to approximately 8.0.[4][5][6][7][8] This can be achieved by adding sodium hydroxide (NaOH) solution or pellets while stirring continuously.[4][6] The EDTA powder will typically dissolve as the pH approaches 8.0.[4]
Q4: What is the difference between disodium EDTA and trisodium EDTA?
The primary difference lies in their pH when dissolved in water. Trisodium EDTA is more alkaline than disodium EDTA. A 1% solution of trisodium EDTA will have a pH of around 9-10.[9] This higher pH can be advantageous in applications where an alkaline environment is required for optimal chelation or to prevent the precipitation of metal hydroxides.[9]
Q5: Can I use trisodium EDTA in biological experiments, such as enzyme assays?
Yes, but with caution. EDTA is a strong chelating agent for divalent cations like Mg²⁺ and Ca²⁺, which are often essential cofactors for enzymes.[10] If your enzyme of interest requires such a cofactor, the presence of EDTA can inhibit its activity by sequestering these ions.[10] This can be a desired effect in some applications, like inhibiting DNases during DNA extraction.[6] If you suspect EDTA is inhibiting your enzyme, you can perform a "rescue" experiment by adding an excess of the required metal ion to see if activity is restored.[10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete chelation of the target metal ion. | The pH of the solution is not optimal for the specific metal. | Adjust the pH to the recommended range for your target metal ion. Consult the stability constant data for guidance.[1] |
| A more strongly binding metal is present in the solution. | Increase the concentration of trisodium EDTA to ensure there is enough to bind with all competing metals before chelating the target ion.[1] | |
| Precipitate forms when adding trisodium EDTA to the metal solution. | The pH of the solution is too high, causing the metal to precipitate as a hydroxide. | Lower the pH of the solution before adding the trisodium EDTA.[1] |
| Trisodium EDTA solution appears cloudy or has a precipitate. | The trisodium EDTA salt has not fully dissolved. | Ensure the pH of the solution is adjusted to ~8.0 with NaOH to facilitate complete dissolution.[4][5][6][7][8] |
| Overshot the target pH of 8.0 during preparation. | Too much NaOH was added. | You can carefully back-titrate with a dilute acid like HCl. However, be aware that this will increase the final salt concentration of your solution, which may impact downstream applications.[11][12] |
| Low or no activity in an enzyme assay. | Trisodium EDTA is chelating essential metal cofactors. | Perform a rescue experiment by adding an excess of the required divalent cation (e.g., MgCl₂). If activity is restored, EDTA is the likely inhibitor.[10] |
Data Presentation
pH-Dependent Stability of Metal-EDTA Complexes
The stability of a metal-EDTA complex is described by its stability constant (log K). A higher log K value indicates a more stable complex. The conditional stability constant (log K') takes into account the effect of pH. The following table summarizes the general pH considerations for optimal chelation of common metal ions with EDTA.
| Metal Ion | Optimal pH Range (General) | Considerations |
| Ca²⁺ | > 8 | Stability decreases significantly at pH < 4-5.[2][3] |
| Mg²⁺ | > 8 | Stability decreases significantly at pH < 4-5.[2][3] |
| Fe³⁺ | 4 - 6 | At pH > 8-9, precipitation of Fe(OH)₃ occurs, reducing chelation effectiveness.[2][3] |
| Zn²⁺ | 5 - 7 | Stability is reduced at very low pH (< 3-4) and high pH (> 10-11).[3] |
| Cu²⁺ | 3 - 10 | Forms a very stable complex over a wide pH range. |
| Pb²⁺ | 4 - 7 | Chelation is hindered at higher pH (8-9) due to the formation of lead-hydroxide species.[13] |
Note: These are general ranges. For precise applications, consulting specific literature for conditional stability constants at the exact experimental pH is recommended.
Experimental Protocols
Preparation of a 0.5 M Trisodium EDTA Stock Solution (pH 8.0)
Materials:
-
Trisodium EDTA
-
High-purity, deionized water
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
pH meter
Methodology:
-
Initial Dissolution: In a beaker, add the required amount of trisodium EDTA powder to approximately 80% of the final desired volume of deionized water. For example, for 1 L of solution, start with 800 mL of water.
-
Stirring: Place the beaker on a magnetic stirrer and begin stirring the solution. The solution will likely be cloudy as the trisodium EDTA will not fully dissolve at this point.[4][6]
-
pH Adjustment: While stirring, begin to slowly add NaOH. Monitor the pH of the solution using a calibrated pH meter.[4][6]
-
Complete Dissolution: Continue to add NaOH until the pH of the solution reaches 8.0. As the pH approaches 8.0, the trisodium EDTA will completely dissolve, and the solution will become clear.[4][5][6][7][8]
-
Final Volume Adjustment: Once the trisodium EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume.
-
Sterilization (Optional): If required for your application, the solution can be sterilized by autoclaving or by passing it through a 0.22 µm filter.
Visualizations
Caption: Workflow for preparing a 0.5 M Trisodium EDTA solution.
Caption: Logical workflow for troubleshooting incomplete chelation.
References
- 1. researchgate.net [researchgate.net]
- 2. wellyoutech.com [wellyoutech.com]
- 3. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. pharmaguddu.com [pharmaguddu.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Prepare EDTA Solution [irochelating.com]
- 11. Overshooting pH of 0.5 M EDTA - Molecular Biology [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Trisodium EDTA in Enzymatic Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by trisodium EDTA in downstream enzymatic reactions.
Troubleshooting Guide
This section addresses common issues encountered during enzymatic assays that may be caused by the presence of trisodium EDTA.
1. Issue: Significantly lower than expected or completely absent enzyme activity.
-
Is EDTA the culprit? This is a classic sign of EDTA interference, especially for enzymes requiring divalent metal cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺) as cofactors.[1] Trisodium EDTA is a strong chelating agent that binds these essential ions, leading to enzyme inactivation.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected EDTA interference.
-
2. Issue: Inconsistent or irreproducible results in enzymatic assays.
-
Could EDTA be the cause? Fluctuating levels of contaminating metal ions in different samples can lead to variability. A controlled amount of EDTA can sometimes help by normalizing the metal ion environment. However, if EDTA is introduced inconsistently, it will lead to irreproducible results.[2]
-
Recommendation: Quantify the EDTA concentration in your samples to ensure consistency. If necessary, implement a standardized EDTA removal or inactivation step in your protocol.
-
3. Issue: Downstream application (e.g., PCR, ligation) is failing after an enzymatic step.
-
Is residual EDTA the problem? Many enzymes used in molecular biology, such as DNA polymerases and ligases, are highly sensitive to EDTA.[3][4] For example, Taq DNA Polymerase activity is inhibited by EDTA concentrations greater than 1 mM.[1]
-
Recommendation: If your sample contains EDTA, it must be removed or its effect neutralized before proceeding to downstream applications.
-
Frequently Asked Questions (FAQs)
Q1: How does trisodium EDTA inhibit enzymatic reactions?
A1: Trisodium EDTA primarily inhibits enzymes through two mechanisms:
-
Chelation of Divalent Cations: EDTA is a potent chelating agent that binds tightly to divalent metal ions like Mg²⁺, Ca²⁺, Mn²⁺, and Zn²⁺.[1] Many enzymes, known as metalloenzymes, require these ions as cofactors for their catalytic activity or structural integrity. By sequestering these essential ions, EDTA effectively inactivates the enzyme.[1][5]
-
Direct Enzyme Binding: In some cases, EDTA has been shown to directly bind to the active site of enzymes, such as Taq DNA polymerase, dUTPase, and MutT, and inhibit their function independently of metal ion chelation.[6][7][8]
Caption: Mechanisms of EDTA-mediated enzyme inhibition.
Q2: What are the most common methods to counteract EDTA inhibition?
A2: There are three primary strategies to mitigate the inhibitory effects of EDTA:
-
Addition of Excess Divalent Cations: This method involves adding a surplus of the required divalent cations (e.g., MgCl₂ or CaCl₂) to the reaction mixture to overwhelm the chelating capacity of EDTA.[3]
-
EDTA Removal: Physically removing EDTA from the sample is a highly effective approach. Common techniques include dialysis, ultrafiltration, and spin-column gel filtration.[3][9][10]
-
Use of EDTA-free Reagents: When possible, using protease inhibitor cocktails and buffers that do not contain EDTA is the simplest way to avoid interference.[1]
Q3: How can I determine the concentration of EDTA in my sample?
A3: Several analytical methods can be used to quantify EDTA in biological samples. The choice of method depends on the required sensitivity, sample complexity, and available instrumentation.[11]
| Method | Principle | Limit of Quantification (LOQ) |
| HPLC-UV with Pre-column Derivatization | Separation of a metal-EDTA complex by HPLC and detection by UV absorbance.[11] | 0.1 - 0.6 µg/mL[11] |
| LC-MS/MS | Separation by HPLC followed by highly selective mass-based detection of EDTA or its fragments.[11] | As low as 5 ppm in dried bloodstains.[11][12] |
| Spectrophotometry | Measurement of the absorbance of a colored metal-EDTA complex.[11][13] | Typically higher than chromatographic methods.[11] |
Q4: What concentration of EDTA is typically inhibitory to common enzymes?
A4: The inhibitory concentration of EDTA varies significantly between enzymes. It is always best to determine the optimal EDTA concentration for your specific assay experimentally.[2]
| Enzyme | Required Cation(s) | Inhibitory EDTA Concentration | Notes |
| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | EDTA removes the essential zinc and magnesium ions required for catalytic activity.[1] |
| Taq DNA Polymerase | Mg²⁺ | >1 mM | EDTA chelates the Mg²⁺ necessary for dNTP binding and catalysis during PCR.[1][4] |
| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | EDTA removes the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation.[1] |
| Trypsin | Ca²⁺ (for stability) | Not directly inhibited | While not a metalloenzyme, EDTA can reduce its stability by chelating Ca²⁺, which can affect long-term assays.[1] |
Experimental Protocols
1. Divalent Cation Rescue Experiment
This protocol is used to confirm if EDTA is the cause of enzyme inhibition.
-
Objective: To determine if the addition of excess divalent cations restores enzyme activity.
-
Methodology:
-
Prepare a Control Reaction: Set up your standard enzyme assay reaction mixture that is exhibiting low activity.
-
Prepare Test Reactions: Set up identical reactions to the control.
-
Spike with Cations: To the test reactions, add a range of final concentrations of the required divalent cation (e.g., 1 mM, 2 mM, 5 mM, and 10 mM MgCl₂ or CaCl₂).
-
Incubate: Incubate all reactions under standard assay conditions.
-
Measure Activity: Measure the enzyme activity in all control and test reactions.
-
-
Interpretation: A significant increase in enzyme activity in the cation-spiked reactions compared to the control strongly indicates that EDTA-mediated chelation was the cause of inhibition.
2. EDTA Removal by Ultrafiltration
This is an effective method for removing EDTA from protein samples.[10]
-
Objective: To reduce the concentration of EDTA in a sample using a centrifugal filter unit with a molecular weight cut-off (MWCO) that retains the protein of interest while allowing EDTA to pass through.
-
Methodology:
-
Select an Ultrafiltration Device: Choose a centrifugal filter unit with a MWCO significantly smaller than the molecular weight of your protein (e.g., a 10 kDa MWCO for a 50 kDa protein).
-
Dilute the Sample: Dilute your sample containing EDTA at least 10-fold with an EDTA-free buffer compatible with your downstream application.
-
Centrifuge: Place the diluted sample in the filter unit and centrifuge according to the manufacturer's instructions to concentrate the sample back to its original volume.
-
Repeat: Discard the flow-through (which contains the EDTA) and repeat the dilution and centrifugation steps at least two more times for efficient removal.[10]
-
Recover Sample: Recover the concentrated, EDTA-depleted sample from the filter unit.
Caption: Experimental workflow for EDTA removal by ultrafiltration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 7. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. trubion.com [trubion.com]
Technical Support Center: Mitigating the Effects of Edetate Trisodium Monohydrate on Metal-Dependent Enzyme Stability
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Edetate trisodium monohydrate (EDTA) and its impact on the stability and activity of metal-dependent enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EDTA) and why is it used in my experiments?
This compound, a salt of ethylenediaminetetraacetic acid, is a powerful chelating agent. This means it strongly binds to metal ions, effectively sequestering them in solution.[1][2] In biochemical and molecular biology workflows, it is commonly used to:
-
Inhibit metalloproteases: Many proteases that can degrade your protein of interest require metal ions like zinc (Zn²⁺) or calcium (Ca²⁺) for their activity. EDTA removes these essential cofactors, thus protecting your protein sample.
-
Prevent enzymatic degradation of nucleic acids: Nucleases, enzymes that degrade DNA and RNA, often require divalent cations like magnesium (Mg²⁺) for their activity.
-
Act as an antioxidant: By chelating metal ions like iron (Fe²⁺) that can catalyze the formation of reactive oxygen species, EDTA can help maintain the stability of your sample.
Q2: My metal-dependent enzyme is showing low or no activity. Could EDTA be the cause?
Yes, this is a very common issue. If your enzyme requires a metal ion as a cofactor for its structure or catalytic function, the presence of EDTA in your buffers or sample can strip this essential ion, leading to enzyme inactivation.[3] Enzymes that are particularly sensitive to EDTA include:
-
Metalloproteases: (e.g., Matrix Metalloproteinases - MMPs) which typically contain a catalytic Zn²⁺ ion.
-
Polymerases: (e.g., Taq DNA polymerase) which require Mg²⁺.
-
Kinases: Many rely on Mg²⁺ to coordinate ATP.
-
Alkaline Phosphatase: Requires both Zn²⁺ and Mg²⁺ for full activity.[3]
-
Certain phosphatases and nucleases.
Q3: How can I confirm that EDTA is causing the inhibition of my enzyme?
A "rescue" experiment is the most direct method to confirm EDTA-mediated inhibition. This involves adding an excess of the specific divalent cation required by your enzyme to the reaction mixture. If enzyme activity is restored, it strongly indicates that EDTA was the inhibitor.[3]
Q4: I need to inhibit proteases, but my enzyme of interest is a metalloenzyme. What are my options?
You have several strategies to overcome this common challenge:
-
Use an EDTA-free protease inhibitor cocktail: Many commercially available cocktails use alternative protease inhibitors that do not chelate metal ions.
-
Remove EDTA from your sample: Techniques like dialysis, ultrafiltration (diafiltration), or size exclusion chromatography can be used to remove EDTA after the initial lysis and before your enzymatic assay.[4][5]
-
Neutralize the EDTA: You can add a molar excess of a divalent cation (e.g., MgCl₂) to your sample to saturate the EDTA, rendering it unable to chelate the cofactor of your enzyme of interest.[4][6] This should be done carefully, as high concentrations of metal ions can also inhibit some enzymes.
-
Use an alternative chelator: If you need to chelate a specific metal ion, consider using a more selective chelator. For example, EGTA has a much higher affinity for Ca²⁺ than for Mg²⁺.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | EDTA concentration is too high, chelating the essential metal cofactor of your enzyme. | 1. Perform a "divalent cation rescue" experiment to confirm EDTA inhibition. 2. Neutralize EDTA by adding a molar excess of the required metal ion (e.g., MgCl₂). 3. Remove EDTA from the sample using dialysis, ultrafiltration, or size exclusion chromatography. 4. Perform an EDTA titration to find the optimal concentration that inhibits proteases without significantly affecting your enzyme of interest. |
| Inconsistent or irreproducible results | Variable contamination with metal ions in different samples or reagents. | Add a controlled, low concentration of EDTA to your assay buffer to create a more consistent metal ion environment. The optimal concentration should be determined empirically through an EDTA titration. |
| Precipitation in the sample after adding excess divalent cations to neutralize EDTA | The added metal ions may be forming insoluble salts with components of your buffer (e.g., phosphate). | 1. Use a buffer that does not precipitate with the added metal ions (e.g., Tris or HEPES instead of phosphate). 2. Add the divalent cations slowly while vortexing to avoid localized high concentrations. |
| Downstream application (e.g., PCR, IMAC) is failing | Residual EDTA in the sample is inhibiting enzymes (e.g., Taq polymerase) or stripping metal ions from affinity columns. | 1. Use a more rigorous method to remove EDTA, such as ultrafiltration, which has been shown to be highly effective. 2. For IMAC, consider using affinity resins that are more resistant to EDTA. |
Quantitative Data Summary
The inhibitory effect of this compound is dependent on the specific enzyme, the metal cofactor, and the concentration of EDTA. The following tables provide a summary of quantitative data from various studies.
Table 1: Inhibition of Various Metalloenzymes by EDTA
| Enzyme | Metal Cofactor(s) | EDTA Concentration | Observed Effect | Reference |
| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | Inhibition by removal of essential metal ions.[3] | [3] |
| Taq DNA Polymerase | Mg²⁺ | >1 mM | Inhibition by chelation of Mg²⁺ required for catalysis.[3] | [3] |
| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | Inactivation due to removal of catalytic Zn²⁺ and structural Ca²⁺.[3] | [3] |
| Matrix Metalloproteinase-2 (MMP-2) | Zn²⁺ | 2.5 mg (in vivo) | Significant reduction in enzyme activity.[4] | [4] |
| Dentin Matrix Metalloproteinases (MMPs) | Zn²⁺, Ca²⁺ | 17 wt% (1-5 min) | 55-75% inhibition of activity.[7] | [7] |
| Creatine Kinase (CK-BB) | Mg²⁺ | 3 mM | Increased activity by 60% due to counteraction of Ca²⁺ inhibition. | [8] |
| α-Mannosidase | Zn²⁺ | 10 mM | 42.1% inhibition of enzyme activity. | [2] |
| Phospholipase A2 (from β-bungarotoxin) | Ca²⁺ | Not specified (EDTA-Ca²⁺ complex) | Inhibition of enzymatic activity.[9] | [9] |
Table 2: Comparison of EDTA Removal Methods
| Method | Starting EDTA Concentration | Final EDTA Concentration | Efficiency | Reference |
| Dialysis | 1 mM | ~450 µM | ~55% removal | |
| Spin-Column Gel Filtration | ~450 µM (post-dialysis) | ~200 µM | ~56% additional removal | |
| Ultrafiltration (2 cycles) | 1 mM | Virtually undetectable | >99% removal |
Experimental Protocols
Protocol 1: Divalent Cation Rescue Experiment
This protocol helps to determine if the loss of enzyme activity is due to the chelation of essential metal cofactors by EDTA.
Materials:
-
Your enzyme sample exhibiting low activity.
-
Standard assay buffer and substrate.
-
Stock solutions (e.g., 1 M) of the suspected essential metal salt (e.g., MgCl₂, ZnSO₄, CaCl₂).
-
Microplate reader or spectrophotometer.
Procedure:
-
Prepare a Control Reaction: Set up your standard enzyme assay reaction mixture that is showing low activity.
-
Prepare Test Reactions: Prepare identical reactions to the control, but supplement them with increasing concentrations of the metal salt. A typical concentration range to test is from 0.1 mM to 10 mM.
-
Incubate and Measure: Incubate all reactions under your standard assay conditions and measure the enzyme activity over time.
-
Analyze Results: Compare the activity in the supplemented reactions to the control. A dose-dependent increase in activity upon addition of the metal ion is strong evidence that EDTA chelation is the cause of inhibition.[3]
Protocol 2: Removal of EDTA by Ultrafiltration (Diafiltration)
This is a highly effective method for removing small molecules like EDTA from a protein sample.
Materials:
-
Protein sample containing EDTA.
-
EDTA-free buffer.
-
Centrifugal ultrafiltration device with a Molecular Weight Cut-Off (MWCO) significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a >30 kDa protein).
-
Centrifuge with a rotor compatible with the ultrafiltration device.
Procedure:
-
Select Device: Choose an ultrafiltration device with an appropriate MWCO to retain your protein while allowing EDTA (MW = 292.24 g/mol ) to pass through.
-
Dilute Sample: Dilute your protein sample at least 10-fold with EDTA-free buffer in the ultrafiltration device.[10]
-
Centrifuge: Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume.
-
Repeat: Discard the flow-through and repeat the dilution and centrifugation steps at least two more times. Each cycle will further reduce the EDTA concentration.
-
Sample Recovery: After the final centrifugation, recover your concentrated, EDTA-free protein sample from the device.
Protocol 3: EDTA Titration to Determine Optimal Concentration
This protocol helps to find the ideal EDTA concentration that provides the desired effect (e.g., protease inhibition) without significantly inhibiting your enzyme of interest.
Materials:
-
Your enzyme of interest.
-
Substrate for your enzyme.
-
Assay buffer.
-
A stock solution of EDTA (e.g., 100 mM).
-
Microplate reader or spectrophotometer.
Procedure:
-
Prepare EDTA Dilutions: From your stock solution, prepare a series of dilutions in your assay buffer to cover a range of final concentrations in the assay (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM).[11]
-
Set up Reactions: In a microplate or cuvettes, set up your standard enzyme assay, with each reaction containing a different final concentration of EDTA.
-
Pre-incubation (Optional): Incubate the enzyme with the different concentrations of EDTA for 15-30 minutes at the assay temperature.[11]
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress over time.
-
Analyze Data: Calculate the initial reaction velocity for each EDTA concentration and plot enzyme activity versus EDTA concentration. The optimal concentration will be the one that provides the best balance between stability and activity.[11]
Visualizations
Mechanism of Enzyme Inhibition by EDTA
Caption: Mechanism of metal-dependent enzyme inhibition by EDTA chelation.
Troubleshooting Workflow for Low Enzyme Activity
Caption: Troubleshooting workflow for suspected EDTA-mediated enzyme inhibition.
Decision Tree for Mitigation Strategy Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. Effects of Ca, Mg, and EDTA on creatine kinase activity in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An EDTA.Ca2+ complex inhibits the enzymatic activity but not the lethality of beta-bungarotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Trisodium EDTA vs. Disodium EDTA for Calcium Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of trisodium ethylenediaminetetraacetic acid (EDTA) and disodium EDTA for calcium chelation. The information presented is supported by key chemical properties and established experimental methodologies to assist researchers in selecting the appropriate chelating agent for their specific applications.
Executive Summary
The primary determinant of calcium chelation efficacy for different salts of EDTA is the pH of the solution. While the intrinsic binding affinity of the EDTA molecule for calcium is constant, the availability of the fully deprotonated, and most effective, form of EDTA is highly pH-dependent. Trisodium EDTA, being more alkaline, generally offers superior calcium chelation in unbuffered solutions compared to the more acidic disodium EDTA.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for trisodium EDTA and disodium EDTA relevant to calcium chelation.
| Parameter | Trisodium EDTA | Disodium EDTA | Notes |
| Typical pH of 1% Aqueous Solution | 7.0 - 10.0[1][2][3][4] | 4.0 - 6.0[5] | This is the most critical factor influencing practical chelation efficacy. |
| Molecular Weight (Dihydrate) | ~394.22 g/mol [3] | ~372.24 g/mol | Important for preparing solutions of equivalent molarity. |
| Stability Constant (log Kf) for Ca2+-EDTA | 10.65[6][7] | 10.65[6][7] | This value is for the fully deprotonated EDTA4- ion and is independent of the salt form. |
| Water Solubility | Highly soluble[1] | Soluble, but solubility increases with pH[5] | Both are sufficiently soluble for most applications. |
The Critical Role of pH in Chelation Efficacy
Ethylenediaminetetraacetic acid has four carboxylic acid groups and two amine groups that are involved in chelating metal ions. The effectiveness of EDTA as a chelating agent for divalent cations like calcium (Ca²⁺) is maximized when all four carboxylic acid groups are deprotonated (EDTA⁴⁻). The equilibrium between the different protonated forms of EDTA is directly controlled by the pH of the solution.
Solutions of disodium EDTA are typically acidic, with a pH in the range of 4.0 to 6.0[5]. In this pH range, a significant portion of the EDTA molecules are in the protonated forms (H₂EDTA²⁻ and H₃EDTA⁻). These protonated forms have a lower affinity for calcium ions, thus reducing the overall chelation efficiency.
Conversely, trisodium EDTA solutions are alkaline, with a typical pH range of 7.0 to 10.0[1][2][3][4]. This higher pH favors the deprotonation of the carboxylic acid groups, leading to a greater concentration of the fully deprotonated EDTA⁴⁻ species. Consequently, trisodium EDTA will exhibit more effective calcium chelation in solutions that are not pH-buffered.
Experimental Protocol: Comparative Calcium Chelation by Titration
This protocol outlines a method to experimentally compare the calcium chelation efficacy of trisodium EDTA and disodium EDTA using a complexometric titration with a calcium-sensitive indicator.
1. Objective: To determine and compare the amount of a standardized calcium solution that can be chelated by equimolar solutions of trisodium EDTA and disodium EDTA.
2. Materials:
-
Trisodium EDTA
-
Disodium EDTA dihydrate
-
Calcium Carbonate (primary standard)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Calmagite or Eriochrome Black T indicator
-
Ammonia-Ammonium Chloride buffer solution (pH 10)
-
Deionized water
-
Analytical balance, volumetric flasks, burettes, pipettes, pH meter
3. Preparation of Solutions:
-
0.05 M Calcium Standard Solution: Accurately weigh a precise amount of dried calcium carbonate, dissolve it in a minimal amount of HCl, and dilute to a known volume in a volumetric flask with deionized water.
-
0.05 M Disodium EDTA Solution: Accurately weigh the appropriate amount of disodium EDTA dihydrate and dissolve it in deionized water in a volumetric flask.
-
0.05 M Trisodium EDTA Solution: Accurately weigh the appropriate amount of trisodium EDTA and dissolve it in deionized water in a volumetric flask.
4. Standardization of EDTA Solutions (Example with Disodium EDTA): a. Pipette a known volume (e.g., 25.00 mL) of the standard calcium solution into an Erlenmeyer flask. b. Add a sufficient volume of deionized water for easy visualization. c. Add 2 mL of the pH 10 ammonia buffer. d. Add a few drops of the Calmagite indicator. The solution should turn a wine-red color. e. Titrate with the 0.05 M disodium EDTA solution until the color changes to a distinct blue. f. Repeat the titration at least three times to ensure reproducibility and calculate the exact molarity of the disodium EDTA solution. g. Repeat the standardization process for the trisodium EDTA solution.
5. Comparative Titration: a. For a direct comparison at their "natural" pH, titrate the standard calcium solution (without the pH 10 buffer) with both the standardized disodium and trisodium EDTA solutions. The endpoint will be less distinct but will demonstrate the inherent difference in chelation capacity at different pH levels. b. For a comparison of intrinsic chelating ability, perform the titration as described in the standardization step (with the pH 10 buffer) for both EDTA solutions. The volumes required should be nearly identical, demonstrating that at the same alkaline pH, their chelation capacity is the same.
6. Data Analysis:
-
Calculate the moles of Ca²⁺ chelated per mole of each EDTA salt under the different conditions (with and without pH 10 buffer).
-
Compare the titration curves and the total volume of titrant required to reach the endpoint for both trisodium and disodium EDTA.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative titration experiment.
References
- 1. shivchem.com [shivchem.com]
- 2. Trisodium EDTA Manufacturer, Supplier, Exporter [edta-chelate.com]
- 3. Ethylenediaminetetraacetic acid trisodium salt solution | 150-38-9 [chemicalbook.com]
- 4. Edetate Trisodium | C10H13N2Na3O8 | CID 9008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
A Comparative Guide to the Validation of an HPLC Method for Quantifying Edetate Trisodium Monohydrate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and excipients is paramount for ensuring product quality, safety, and efficacy. Edetate trisodium monohydrate, a common chelating agent in pharmaceutical formulations, requires robust analytical methods for its precise measurement. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound.
Comparison of Analytical Methods
A validated reversed-phase HPLC (RP-HPLC) method with UV detection is a widely accepted and robust technique for the quantification of this compound. Due to its inherent lack of a strong chromophore, direct UV detection of EDTA is challenging. This is overcome by forming a stable complex with a metal ion, typically copper (II) or iron (III), which can be readily detected by a UV-Vis spectrophotometer.[1][2][3][4][5] This indirect detection method provides the necessary sensitivity and specificity for accurate quantification.
Alternative methods for quantifying this compound include complexometric titration and UV-Visible spectrophotometry. While these methods can be effective, they may lack the specificity and sensitivity of a validated HPLC method, particularly in complex sample matrices.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC with UV Detection | Separation of the metal-EDTA complex by reversed-phase chromatography followed by UV detection.[2][3] | High specificity, sensitivity, and accuracy. Capable of separating EDTA from other components in a formulation.[2] | Requires more specialized equipment and expertise. Method development can be time-consuming. |
| Complexometric Titration | Titration of the EDTA solution with a standardized metal salt solution using a color indicator to determine the endpoint.[6] | Simple, cost-effective, and does not require sophisticated instrumentation. | Less specific and may be subject to interference from other metal-chelating agents in the sample. Lower sensitivity compared to HPLC. |
| UV-Visible Spectrophotometry | Formation of a colored complex with a metal ion and measurement of the absorbance at a specific wavelength.[7] | Fast, simple, and cost-effective. | Lacks the specificity of a chromatographic separation, making it prone to interference from other absorbing compounds in the sample matrix.[7] |
HPLC Method Validation: Performance Data
The validation of an analytical method ensures its suitability for its intended purpose. The following table summarizes typical performance data for a validated RP-HPLC method for the quantification of this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999[2] |
| Accuracy (% Recovery) | 98.2% - 100%[8][9] |
| Precision (% RSD) | < 2%[8] |
| Limit of Detection (LOD) | 0.25 - 0.30 µg/mL[3][10] |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/mL[3][10][11] |
| Specificity | Demonstrated by the separation of the EDTA peak from other formulation components.[2] |
Experimental Protocols
Validated RP-HPLC Method with UV Detection
This protocol is based on established methods for the quantification of EDTA in pharmaceutical formulations.[2][3][9]
1. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.[3]
-
Standard Solution: A stock solution of this compound is prepared in the diluent. This stock is then serially diluted to create calibration standards.
-
Sample Solution: The sample containing this compound is accurately weighed and dissolved in the diluent to a known concentration.
-
Derivatizing Agent: A solution of a metal salt, such as copper (II) nitrate or ferric chloride, is prepared in water.[2][5][9]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[3]
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a buffer (e.g., phosphate or acetate buffer) with an ion-pairing reagent (e.g., tetrabutylammonium bromide) and an organic modifier like acetonitrile.[2][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: The wavelength is selected based on the metal-EDTA complex formed (e.g., 254 nm for the copper complex or 300 nm for the iron complex).[3][8]
-
Column Temperature: 30°C.[3]
3. Procedure:
-
An aliquot of the standard or sample solution is mixed with the derivatizing agent to form the metal-EDTA complex. The reaction is typically allowed to proceed for at least 30 minutes at room temperature.[2]
-
The resulting solution is injected into the HPLC system.
-
The peak area of the metal-EDTA complex is measured.
-
A calibration curve is constructed by plotting the peak area of the standards against their known concentrations.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Alternative Method: Complexometric Titration
This protocol provides a general outline for the quantification of this compound by complexometric titration.[6]
1. Preparation of Solutions:
-
Titrant: A standardized solution of a metal salt, such as zinc sulfate or magnesium chloride (e.g., 0.01 M), is prepared.
-
Indicator: An appropriate metal indicator, such as Eriochrome Black T, is used.
-
Buffer: A buffer solution to maintain the required pH for the titration (e.g., pH 10 ammonia-ammonium chloride buffer) is prepared.
2. Procedure:
-
A known volume of the sample solution containing this compound is pipetted into a flask.
-
The buffer solution and a few drops of the indicator are added.
-
The sample solution is titrated with the standardized metal salt solution until a sharp color change at the endpoint is observed.
-
The concentration of this compound is calculated based on the volume of titrant used.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the HPLC method for quantifying this compound.
Caption: HPLC Method Validation Workflow.
This guide provides a foundational understanding of the validation of an HPLC method for the quantification of this compound, alongside a comparison with alternative techniques. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A thoroughly validated HPLC method remains the gold standard for achieving accurate and reliable quantitative results in pharmaceutical analysis.
References
- 1. zodiaclifesciences.com [zodiaclifesciences.com]
- 2. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpdft.com [rjpdft.com]
- 4. EDTA Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Quantitative determination of disodium edetate in ophthalmic and contact lens care solutions by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Trisodium EDTA and Other Chelating Agents for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Chelating Agents for Metalloenzyme Inhibition
The inhibition of metalloenzymes, a critical aspect of various research and drug development endeavors, often relies on the use of chelating agents. These molecules function by sequestering the metal ion cofactors—typically zinc (Zn²⁺), calcium (Ca²⁺), magnesium (Mg²⁺), or copper (Cu²⁺)—that are essential for the catalytic activity and structural integrity of these enzymes. Trisodium ethylenediaminetetraacetic acid (Trisodium EDTA) is a widely utilized, broad-spectrum chelating agent. However, a nuanced understanding of its performance relative to other chelators is paramount for experimental success and the development of targeted therapeutics.
This guide provides a comparative analysis of Trisodium EDTA and other common chelating agents in the context of enzyme inhibition, supported by available experimental data. It aims to furnish researchers, scientists, and drug development professionals with the information necessary to make informed decisions when selecting an appropriate inhibitor.
Mechanism of Action: A Common Ground
The primary mechanism by which chelating agents like Trisodium EDTA inhibit metalloenzymes is through the formation of a stable complex with the enzyme's metal cofactor.[1][2] By binding to the metal ion, the chelator effectively removes it from the enzyme's active site, rendering the enzyme catalytically inactive.[1][2] This process is often reversible, with the potential to restore enzyme activity by introducing an excess of the required metal ion.[3]
Quantitative Comparison of Inhibitory Potency
It is crucial to note that IC50 values are highly dependent on experimental conditions, including substrate concentration.[4] Ki (inhibition constant) is a more absolute measure of potency. When possible, Ki values are preferred for direct comparison.
| Chelating Agent | Target Enzyme(s) | Reported IC50/Inhibition | Notes |
| Trisodium EDTA | Endogenous Dentin MMPs | 55.1% inhibition (17% EDTA, 1 min)[1][5] | Inhibition is time-dependent.[1][5] |
| MMP-2 | Dose-dependent reduction in activity[1][6] | Specific IC50 value not consistently reported. | |
| EGTA | General Metalloproteinases | Effective inhibitor, particularly for Ca²⁺-dependent enzymes[7] | Exhibits high selectivity for Ca²⁺ over Mg²⁺. |
| 1,10-Phenanthroline | Collagenase (an MMP) | 110.5 µM[1] | A non-specific MMP inhibitor.[8] |
| Doxycycline | MMP-2 | 6.5 µg/mL | A tetracycline antibiotic with MMP inhibitory activity. |
| MMP-9 | 30-50 µM | ||
| Chlorhexidine | MMP-2 | Complete inhibition at 0.0001% | A disinfectant with known MMP inhibitory properties. |
| MMP-9 | Complete inhibition at 0.002% |
Disclaimer: The data presented in this table is compiled from multiple sources and may not be directly comparable due to variations in experimental protocols, enzyme sources, and substrate concentrations.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of inhibition and a common experimental workflow, the following diagrams are provided.
Caption: Mechanism of metalloenzyme inhibition by a chelating agent.
Caption: Workflow for assessing MMP activity using gelatin zymography.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, a detailed protocol for gelatin zymography, a widely used method for assessing the activity of MMP-2 and MMP-9, is provided below. This method can be adapted to evaluate the inhibitory effects of various chelating agents.
Protocol: Gelatin Zymography for MMP Inhibition Assay
1. Materials and Reagents:
-
Protein samples (e.g., conditioned cell culture media)
-
Non-reducing sample buffer
-
Polyacrylamide gels (e.g., 10%) containing 1 mg/mL gelatin
-
Electrophoresis running buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in deionized water)
-
Incubation/Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Chelating agents of interest (Trisodium EDTA, EGTA, etc.) at various concentrations
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% acetic acid, 40% methanol in deionized water)
2. Procedure:
-
Sample Preparation:
-
Thaw protein samples on ice.
-
Mix samples with non-reducing sample buffer. Crucially, do not heat the samples , as this would irreversibly denature the enzymes.
-
-
Electrophoresis:
-
Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.[4]
-
-
Enzyme Renaturation and Inhibition:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow the enzymes to renature.[4][9]
-
For the inhibition assay, cut the gel into strips, with each strip corresponding to a lane.
-
Incubate individual gel strips overnight at 37°C in developing buffer containing different concentrations of the chelating agent to be tested.[9] A control strip should be incubated in developing buffer without any inhibitor.
-
-
Staining and Destaining:
-
Analysis:
-
Image the gels using a gel documentation system.
-
The inhibitory effect of the chelating agent can be quantified by measuring the intensity of the clear bands. A reduction in band intensity in the presence of the chelator indicates enzyme inhibition.
-
By testing a range of chelator concentrations, an IC50 value can be determined.
-
Conclusion and Recommendations
Trisodium EDTA remains a potent, broad-spectrum inhibitor of metalloenzymes, making it a suitable choice for general applications where the sequestration of multiple divalent cations is desired or acceptable. However, for experiments requiring more specific ion chelation, other agents should be considered. For instance, EGTA is the preferred choice when targeting calcium-dependent processes in environments with high magnesium concentrations.
The selection of a chelating agent should be guided by the specific experimental goals, the metal cofactor of the target enzyme, and the ionic environment of the assay. Due to the limited availability of direct comparative data, it is recommended that researchers perform their own dose-response experiments to determine the most effective chelating agent and its optimal concentration for their specific application. The provided gelatin zymography protocol offers a robust framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gelatin zymography protocol | Abcam [abcam.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Edetate Trisodium Monohydrate for Sensitive Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for assessing the purity of Edetate trisodium monohydrate, a critical chelating agent in sensitive applications such as pharmaceutical formulations, bioprocessing, and clinical diagnostics.[1] Ensuring the absence of impurities, particularly heavy metals and organic by-products, is paramount for product stability, efficacy, and patient safety. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and a performance comparison with alternative chelating agents.
The Critical Role of Purity in this compound
This compound functions by sequestering metal ions, which can otherwise catalyze oxidative degradation of active pharmaceutical ingredients (APIs) or interfere with cellular processes.[2][3] Its efficacy and safety are directly linked to its purity. Key impurities of concern include:
-
Elemental Impurities (Heavy Metals): Toxic metals such as lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd) can be introduced during manufacturing.[4] Modern regulations, such as USP <232>/<233> and ICH Q3D, mandate strict control of these impurities.[4][5][6]
-
Organic Impurities: Synthesis by-products, such as nitrilotriacetic acid (NTA), can be present. NTA is a potential carcinogen and its presence must be quantified.[7]
-
Other Edetate Salts: The presence of other salts like disodium or tetrasodium EDTA can affect the pH and chelating stoichiometry of the final formulation.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical method depends on the target impurity, required sensitivity, and available instrumentation. The three primary methods for comprehensive purity assessment are Inductively Coupled Plasma Mass Spectrometry (ICP-MS), High-Performance Liquid Chromatography (HPLC), and Complexometric Titration.
| Parameter | ICP-MS (for Elemental Impurities) | HPLC (for Organic Impurities & Assay) | Complexometric Titration (for Assay) |
| Primary Use | Quantification of trace elemental impurities | Quantification of Edetate and organic impurities (e.g., NTA) | Determination of overall Edetate concentration (Assay) |
| Sensitivity | Extremely High (parts-per-trillion, ppt)[4][8] | High (µg/mL to ng/mL)[9][10] | Moderate (mg/mL) |
| Specificity | High (distinguishes between different elements)[6] | High (separates Edetate from related substances) | Low (measures total chelating capacity) |
| Throughput | High (can analyze up to 70 elements simultaneously)[6] | Moderate | Low to Moderate |
| Regulatory Acceptance | Gold standard for USP <232>/<233> & ICH Q3D[4] | Widely accepted pharmacopeial method | Traditional pharmacopeial method |
| Cost (Instrument) | High | Moderate | Low |
| Complexity | High | Moderate | Low |
Experimental Protocols
Detailed and validated protocols are essential for accurate and reproducible results.
This method is aligned with USP <233> guidelines for determining trace metals.[5][6]
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of this compound into a clean, acid-leached digestion vessel.
-
Add 5 mL of high-purity nitric acid and 2 mL of hydrochloric acid.
-
Digest the sample using a microwave digestion system, following a program that ensures complete dissolution (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes).
-
After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
Instrumentation & Analysis:
-
Instrument: Agilent 7700 Series ICP-MS or equivalent.[5]
-
Internal Standards: Introduce an internal standard solution (e.g., Germanium, Rhodium, Iridium) online to correct for matrix effects and instrument drift.
-
Calibration: Prepare a series of multi-element calibration standards from a certified stock solution in a matrix matching the sample digestate.
-
Analysis: Aspirate the prepared sample into the ICP-MS. The plasma torch ionizes the sample, and the mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio.[4]
-
-
Data Processing:
-
Quantify the concentration of each target element against its calibration curve, correcting for dilution and applying internal standard normalization.
-
Results should be reported in µg/g or parts-per-million (ppm) and compared against the limits specified in USP <232> or ICH Q3D.
-
This method quantifies Edetate by forming a UV-active complex with a metal ion.[11][12]
-
Reagent Preparation:
-
Mobile Phase A: Prepare a buffer solution containing 6.5 g of tetrabutylammonium bromide, 4.1 g of anhydrous sodium acetate, and 250 mg of copper (II) sulfate pentahydrate in 1 liter of water. Adjust pH to ~3.5 with acetic acid.[10]
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Water:Acetonitrile (50:50 v/v).[10]
-
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of this compound reference standard (~100 µg/mL) in the sample diluent. Create a calibration curve by preparing serial dilutions (e.g., 0.6 µg/mL to 3.0 µg/mL).[10]
-
Sample: Prepare a solution of the test sample in the diluent to a known concentration within the calibration range (e.g., 20 mg/mL for impurity analysis, diluted further for assay).[10]
-
-
Analysis:
-
Inject the standards and sample solutions. The Edetate-copper complex will be detected by the UV detector.
-
Calculate the concentration based on the peak area response against the calibration curve.
-
This classic method determines the total concentration of Edetate by titrating against a metal ion standard.[13]
-
Reagent Preparation:
-
Titrant: 0.1 M Edetate trisodium solution (the sample being tested).
-
Standard: Accurately weigh ~0.1 g of dried, certified calcium carbonate (CaCO₃) volumetric standard into a 150 mL beaker.[13]
-
Buffer: pH 10 ammonia-ammonium chloride buffer.[13]
-
Indicator: A suitable metal indicator such as Eriochrome Black T or Hydroxynaphthol Blue.[14]
-
-
Procedure:
-
Dissolve the CaCO₃ standard in 4 mL of 25% HCl.[13]
-
Dilute the solution to approximately 60 mL with deionized water.
-
Add 5 mL of the pH 10 buffer and a small amount of the indicator. The solution should turn a distinct color (e.g., red-violet with Eriochrome Black T).
-
Titrate with the Edetate trisodium sample solution until the endpoint is reached, indicated by a sharp color change (e.g., to blue).
-
-
Calculation:
-
Calculate the molarity of the Edetate solution based on the stoichiometry of the reaction (1:1 for Ca²⁺) and the mass of the CaCO₃ standard used.
-
Visualizing Workflows and Mechanisms
Comparison with Alternative Chelating Agents
While Edetate salts are highly effective, concerns over their limited biodegradability have led to the development of alternatives.[9] The choice of a chelating agent often involves a trade-off between performance, environmental impact, and cost.
| Chelating Agent | Key Advantages | Key Disadvantages | Common Applications |
| Edetate Trisodium | High chelating strength, very stable, extensive regulatory history, cost-effective. | Poor biodegradability, potential environmental concerns.[9] | Pharmaceuticals, food preservation, cosmetics, industrial cleaners.[1][9] |
| MGDA (Methylglycinediacetic Acid) | Excellent biodegradability, high thermal stability, non-toxic. | Lower chelating strength for some metals compared to EDTA. | Automatic dishwashing, industrial & institutional cleaners. |
| GLDA (Glutamic acid diacetic acid) | Made from renewable raw materials, readily biodegradable, effective at high pH. | Generally higher cost than EDTA. | Green cleaning products, personal care. |
| IDS (Iminodisuccinic Acid) | Readily biodegradable, effective scale inhibitor. | Lower chelating strength than EDTA, particularly for iron. | Detergents, water treatment.[9][15] |
| Succimer (DMSA) | Orally administered, effective for lead and mercury chelation.[16] | Primarily for medical treatment, not formulation stability. Potential for adverse effects.[16] | Treatment of lead poisoning.[16] |
Conclusion
For sensitive applications in research and drug development, the purity of this compound is non-negotiable. A multi-faceted analytical approach is required to ensure compliance with stringent regulatory standards. ICP-MS is indispensable for controlling elemental impurities to sub-ppm levels, while HPLC provides accurate quantification of the active agent and screens for organic contaminants. Complexometric titration remains a valuable, cost-effective tool for routine assay verification. While greener alternatives like MGDA and GLDA are emerging, this compound remains the benchmark for high-stakes applications due to its unparalleled chelating strength, stability, and extensive history of regulatory acceptance. Rigorous purity assessment using the protocols outlined in this guide is essential to harness its benefits safely and effectively.
References
- 1. lesielle.com [lesielle.com]
- 2. benchchem.com [benchchem.com]
- 3. ewg.org [ewg.org]
- 4. aelabgroup.com [aelabgroup.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 7. Trisodium nitrilotriacetate monohydrate: promoting effects on the development of renal tubular cell tumors in rats treated with N-ethyl-N-hydroxyethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trace Metal Bioanalysis and Biomarker Quantification by ICP-MS [intertek.com]
- 9. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 10. rjpdft.com [rjpdft.com]
- 11. zodiaclifesciences.com [zodiaclifesciences.com]
- 12. EDTA Analysis with HPLC - AppNote [mtc-usa.com]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. fao.org [fao.org]
- 15. yuanlianchem.com [yuanlianchem.com]
- 16. A comparison of sodium calcium edetate (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of metalloprotease inhibition by EDTA and 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative and qualitative comparison of two widely used metalloprotease inhibitors, Ethylenediaminetetraacetic acid (EDTA) and 1,10-Phenanthroline. Both are chelating agents that inhibit metalloproteases by sequestering the metal ions essential for their catalytic activity. This document summarizes their inhibitory performance, provides detailed experimental protocols, and visualizes key mechanisms and workflows to aid in the selection and application of these inhibitors in research and drug development.
Mechanism of Inhibition: Sequestration of Catalytic Metal Ions
Metalloproteases are a broad family of enzymes that utilize a metal ion, typically zinc (Zn²⁺), in their active site to catalyze the hydrolysis of peptide bonds. The activity of these enzymes is critically dependent on the presence of this metal cofactor. Both EDTA and 1,10-Phenanthroline function as inhibitors by forming strong coordination complexes with this essential metal ion, effectively removing it from the enzyme's active site and rendering the enzyme inactive.[1][2]
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a highly stable "cage-like" complex.[2] 1,10-Phenanthroline, on the other hand, is a bidentate ligand, forming a stable planar complex with the metal ion through its two nitrogen atoms.[2] This fundamental mechanism of metal chelation is the basis for their broad-spectrum inhibitory activity against most metalloproteases.
Quantitative Comparison of Inhibitory Potency
A direct quantitative comparison of the inhibitory potency of EDTA and 1,10-Phenanthroline through metrics like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) is challenging due to the variability in experimental conditions across different studies. The inhibitory efficacy of these chelators is highly dependent on the specific metalloprotease, substrate concentration, pH, and the presence of other divalent cations.
However, the following tables summarize available quantitative data to provide a comparative overview. It is important to note that the experimental conditions for each reported value may differ, and therefore, direct comparisons of potency should be made with caution.
Table 1: Inhibitory Activity of EDTA against Metalloproteases
| Metalloprotease Target | Organism/System | Method | Concentration | Observed Inhibition |
| Endogenous Dentin MMPs | Human | Colorimetric Assay | 17% (w/v) for 1 min | 55.1%[3] |
| Endogenous Dentin MMPs | Human | Colorimetric Assay | 17% (w/v) for 2 min | 72.8%[3] |
| Endogenous Dentin MMPs | Human | Colorimetric Assay | 17% (w/v) for 5 min | 74.7%[3] |
| MMP-2 | Human | Gelatin Zymography | 0.5 mM | Similar to control[4] |
| MMP-2 and MMP-9 | Human | Gelatin Zymography | 20 mM | Complete inhibition[4] |
| Dipeptidase | Prevotella ruminicola | Enzyme Assay | 0.1 mmol/L | Effective inhibition[5] |
Table 2: Inhibitory Activity of 1,10-Phenanthroline against Metalloproteases
| Metalloprotease Target | Organism/System | Method | IC50 Value |
| Collagenase | Not specified | Fluorometric Assay | 110.5 µM[1] |
| Dipeptidase | Prevotella ruminicola | Enzyme Assay | Effective at 0.1 mmol/L[5] |
| Secreted Metallopeptidase | Phialophora verrucosa | Enzyme Assay | Complete inhibition[6] |
Experimental Protocols
Accurate and reproducible assessment of metalloprotease inhibition is crucial for research and drug development. Below are detailed methodologies for common assays used to quantify the inhibitory effects of compounds like EDTA and 1,10-Phenanthroline.
Fluorometric Assay for Metalloprotease Inhibition
This method provides a quantitative measurement of metalloprotease activity and inhibition using a fluorogenic substrate.
Materials:
-
Purified metalloprotease
-
Fluorogenic metalloprotease substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
EDTA or 1,10-Phenanthroline stock solutions
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare the following reactions in triplicate:
-
Enzyme Control: Add purified metalloprotease to the Assay Buffer.
-
Inhibitor Wells: Add purified metalloprotease and varying concentrations of the inhibitor (EDTA or 1,10-Phenanthroline) to the Assay Buffer.
-
Blank Well: Assay Buffer only.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a fluorescence microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Gelatin Zymography for MMP-2 and MMP-9 Inhibition
This technique is used to detect and identify the activity of gelatinases (e.g., MMP-2 and MMP-9) and to confirm their inhibition.
Materials:
-
Protein sample (e.g., cell lysate, conditioned media)
-
Polyacrylamide gels containing gelatin (0.1%)
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Developing Buffer with 20 mM EDTA
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel with Renaturing Buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubation and Inhibition:
-
Cut the gel in half.
-
Incubate one half in Developing Buffer.
-
Incubate the other half in Developing Buffer containing 20 mM EDTA as an inhibition control.
-
Incubate both halves for 12-24 hours at 37°C.
-
-
Staining and Destaining:
-
Stain the gels with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gels until clear bands appear against a blue background. These clear bands indicate areas of gelatinolytic activity.
-
-
Analysis: Compare the two halves of the gel. The clear bands corresponding to MMP activity should be absent or significantly reduced in the half incubated with EDTA.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of 1,10-phenanthroline and its analogues, other chelators and transition metal ions on dipeptidase activity of the rumen bacterium, Prevotella ruminicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Different EDTA Salts on DNA Integrity During Extraction: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quality of extracted DNA is paramount for the success of downstream applications. The choice of anticoagulant used during blood collection and sample processing can significantly impact the integrity of the isolated DNA. Ethylenediaminetetraacetic acid (EDTA) is a widely used anticoagulant that preserves DNA by chelating divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for DNases, enzymes that degrade DNA.[1][2][3] This guide provides a comparative evaluation of different EDTA salts—K₂-EDTA, K₃-EDTA, and Na₂-EDTA—on DNA integrity during extraction, supported by experimental data and detailed protocols.
Comparison of EDTA Salt Performance
The selection of the EDTA salt can have subtle yet significant effects on the quality and quantity of extracted DNA. While all forms of EDTA effectively prevent coagulation, their different properties can influence the final DNA yield and suitability for various molecular assays.
| Parameter | K₂-EDTA (Dipotassium EDTA) | K₃-EDTA (Tripotassium EDTA) | Na₂-EDTA (Disodium EDTA) |
| Form in Tube | Spray-dried powder | Liquid | Crystalline or powder |
| Effect on Cell Morphology | Minimal impact on cell volume and morphology. Recommended by the International Council for Standardization in Haematology (ICSH) for blood cell counting and sizing.[4] | Can cause slight cell shrinkage, which may affect certain hematological parameters.[5][6] | Can cause an increase in the size and hemolysis of red blood cells.[7] |
| Sample Dilution | No dilution of the blood sample as it is a dry additive.[4] | Causes a slight (1-2%) dilution of the blood sample due to its liquid form, which can affect highly sensitive tests.[4][6] | No inherent dilution as it is a solid additive. |
| DNA Yield | Generally provides high and stable DNA yields. Often considered the gold standard for molecular diagnostics.[2][4] | Yields are typically comparable to K₂-EDTA, though dilution may slightly lower the concentration. One study on cfDNA found no significant difference in concentration between K₂ and K₃-EDTA tubes.[8] | Adequate for DNA extraction, but less commonly used in modern clinical settings.[4] |
| DNA Purity (A₂₆₀/A₂₈₀ Ratio) | Consistently yields high-purity DNA with A₂₆₀/A₂₈₀ ratios typically around 1.8, indicating minimal protein contamination.[9] | DNA purity is generally high and comparable to K₂-EDTA. | Can yield DNA with good purity, but is less favored due to slower dissolution and potential for microclot formation.[7] |
| DNA Integrity | Excellent preservation of high molecular weight DNA.[2] | Good preservation of DNA integrity, though some studies suggest K₂-EDTA may be slightly superior for preserving nucleic acids.[10] | Effective at preserving DNA, but less data is available on direct comparisons of DNA integrity metrics like DIN. |
| Downstream Applications | Highly suitable for a wide range of applications including PCR, qPCR, and next-generation sequencing (NGS).[11][12] | Suitable for most downstream molecular applications. However, for cfDNA analysis, qPCR amplification of some genes was found to be more efficient from samples collected in K₂-EDTA tubes.[8] | Can be used for PCR and other molecular assays, but potential issues with solubility and cell morphology make it a less common choice.[7] |
Experimental Protocols
Below are detailed methodologies for DNA extraction from whole blood collected in EDTA tubes and subsequent quality assessment.
Protocol 1: Genomic DNA Extraction from Whole Blood (Salting-Out Method)
This protocol is a common, non-toxic, and inexpensive method for extracting high-molecular-weight DNA.
Materials:
-
Whole blood collected in K₂-EDTA, K₃-EDTA, or Na₂-EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer (10 mM Tris-HCl pH 7.6, 10 mM KCl, 10 mM MgCl₂)
-
White Blood Cell (WBC) Lysis Buffer (10 mM Tris-HCl pH 8.0, 400 mM NaCl, 2 mM Na₂-EDTA)
-
Proteinase K (20 mg/mL)
-
5M NaCl
-
Isopropanol, 100%
-
Ethanol, 70%
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Transfer 2 mL of whole blood to a 15 mL conical tube.
-
Add 8 mL of cold RBC Lysis Buffer, mix by inverting, and incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the white blood cell pellet in 3 mL of WBC Lysis Buffer.
-
Add 100 µL of Proteinase K (20 mg/mL) and 300 µL of 20% SDS. Mix thoroughly and incubate at 56°C for 1-2 hours or overnight.
-
Add 1 mL of 5M NaCl and mix vigorously for 15 seconds.
-
Centrifuge at 3,000 x g for 15 minutes.
-
Carefully transfer the supernatant containing the DNA to a new tube.
-
Add an equal volume of isopropanol and mix gently by inversion until the DNA precipitates.
-
Spool the DNA using a sterile glass rod or pellet the DNA by centrifugation at 5,000 x g for 5 minutes.
-
Wash the DNA pellet with 1 mL of 70% ethanol.
-
Air dry the pellet for 10-15 minutes and resuspend in 100-200 µL of TE Buffer.
Protocol 2: DNA Quality and Quantity Assessment
1. Spectrophotometric Analysis (Concentration and Purity):
-
Measure the absorbance of the DNA sample at 260 nm, 280 nm, and 230 nm using a spectrophotometer (e.g., NanoDrop).
-
Calculate the DNA concentration: Concentration (µg/mL) = A₂₆₀ × 50 µg/mL × dilution factor.[13]
-
Assess purity by calculating the A₂₆₀/A₂₈₀ and A₂₆₀/A₂₃₀ ratios.
-
An A₂₆₀/A₂₈₀ ratio of ~1.8 is considered pure for DNA.[14]
-
An A₂₆₀/A₂₃₀ ratio between 2.0 and 2.2 indicates minimal contamination with organic compounds and salts.
-
2. Agarose Gel Electrophoresis (Integrity):
-
Prepare a 1% agarose gel in 1X TAE buffer containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).
-
Load 5 µL of the extracted DNA mixed with loading dye into the wells of the gel.
-
Run the gel at 80-100 V until the dye front has migrated sufficiently.[15][16]
-
Visualize the DNA under UV light. High molecular weight, intact genomic DNA should appear as a sharp, high-intensity band near the top of the gel. A smear indicates DNA degradation.[15]
3. Fluorometric Quantification (Concentration):
-
Use a fluorometer (e.g., Qubit) with a DNA-specific dye for more accurate quantification, as it will not measure RNA or other contaminants.
4. Advanced Integrity Assessment (DNA Integrity Number - DIN):
-
For a more precise measure of integrity, use an automated electrophoresis system like the Agilent TapeStation.
-
The system provides a DNA Integrity Number (DIN) on a scale of 1 to 10, where 1 represents highly degraded DNA and 10 represents highly intact DNA.[17][18]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effect of different EDTA salts on DNA integrity.
Caption: Experimental workflow for comparing EDTA salts.
Conclusion
The choice of EDTA salt for anticoagulation can influence the outcome of DNA extraction and subsequent molecular analyses. K₂-EDTA is often recommended and considered the gold standard for molecular applications due to its dry formulation, which prevents sample dilution, and its minimal impact on cellular morphology.[4] K₃-EDTA is a viable alternative, particularly when rapid anticoagulation is necessary, though the potential for sample dilution should be considered for highly quantitative assays. Na₂-EDTA is less commonly used in modern clinical laboratories for DNA extraction due to its slower dissolution rate and potential effects on red blood cells. Ultimately, the selection of an EDTA salt should be guided by the specific requirements of the downstream application and laboratory protocols. For sensitive and quantitative molecular assays, K₂-EDTA is generally the preferred choice for ensuring the highest quality and integrity of the extracted DNA.
References
- 1. edtatube.com [edtatube.com]
- 2. A Practical and Novel Method to Extract Genomic DNA from Blood Collection Kits for Plasma Protein Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. sinymedical.com [sinymedical.com]
- 5. edtatube.com [edtatube.com]
- 6. What is the Difference Between K2 EDTA and K3 EDTA ? - Zhejiang SKG Medical Technology Co.,Ltd [skgmed.com]
- 7. researchgate.net [researchgate.net]
- 8. A COMPARISON OF YIELD AND QUALITY OF CIRCULATING CELL-FREE DNA FROM K2EDTA AND K3EDTA COLLECTIONS IN HEALTHY SUBJECTS | Journal of Southeast Asian Medical Research [jseamed.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. sinymedical.com [sinymedical.com]
- 11. Test tubes with K2 EDTA - FL Medical | Laboratory Disposable [flmedical.com]
- 12. EDTA Test Tubes with K3 for blood tests | FL Medical [flmedical.com]
- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 14. DNA Spectrophotometer: Purity & Concentration | QIAGEN [qiagen.com]
- 15. Extraction of human genomic DNA from whole blood using a magnetic microsphere method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioteach.ubc.ca [bioteach.ubc.ca]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for EDTA Detection in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of ethylenediaminetetraacetic acid (EDTA) in biological matrices is crucial for a variety of applications, from assessing sample integrity to pharmacokinetic studies. This guide provides an objective comparison of common analytical methods for EDTA detection, supported by experimental data from various studies. The methods covered include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays.
Methodology Comparison
The choice of an analytical method for EDTA quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the performance characteristics of different methods based on published literature.
Table 1: Performance Comparison of Analytical Methods for EDTA Detection
| Parameter | LC-MS/MS | GC-MS | HPLC-UV (with pre-column derivatization) | Immunoassay |
| Principle | Separation by liquid chromatography followed by highly selective mass-based detection of EDTA or its fragments.[1][2] | Separation of volatile EDTA esters by gas chromatography and detection by mass spectrometry.[3] | Separation of a metal-EDTA complex by HPLC and detection by UV absorbance.[2][4] | Specific antibody binding to a metal-EDTA complex.[5][6] |
| Biological Matrices | Plasma, Urine, Dried Bloodstains, Swine Organs.[7][8][9] | Serum, Wastewater.[3][10] | Non-alcoholic drinks, Drug Substances, Cosmetics.[4][11][12] | Aqueous Samples, Serum.[5][6] |
| Linearity Range | Wide dynamic range, adaptable to specific applications. | 0.5–100 μM in serum.[10] | 0.6 µg/mL to 3.0 µg/mL.[4] | 0.005 ppb to 320 ppm (method dependent).[5] |
| Limit of Detection (LOD) | As low as 3.0 ng/mL in swine plasma/urine/feces.[7] 7.3 ng/mL in human plasma.[8][13] | 0.09 µg EDTA.[14][15] | 0.30 µg/mL.[4] | 0.005 ppb for Indium-EDTA.[5] |
| Limit of Quantification (LOQ) | 10.0 ng/mL in swine plasma/urine/feces.[7] 14.6 ng/mL in human plasma.[8] 5 ppm in dried bloodstains.[9] | Not explicitly stated in the search results. | 0.60 µg/mL.[4] | 7 to 500 ppb for Cd(II)-EDTA.[6] |
| Accuracy (% Recovery) | 100% to 113%.[14][15] | Not explicitly stated in the search results. | 92.5%.[12] 98% to 102%.[3] | Correlates well with atomic absorption spectroscopy.[5] |
| Precision (%RSD) | < 4.3% in swine matrices.[7] Intra-assay < 15%, Inter-assay < 18% in human plasma. | 0 to 6%.[14][15] | 4.4%.[12] | Not explicitly stated in the search results. |
| Throughput | High, with run times as short as 1.0 minute.[14][15] | Moderate, requires derivatization.[3] | Moderate, depends on chromatographic run time.[2] | High, suitable for rapid screening.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are summaries of experimental protocols for the key techniques discussed.
1. LC-MS/MS for EDTA in Swine Biological Matrices [7]
-
Sample Preparation: A one-step sample preparation involving complex formation of EDTA with Fe(III).
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Method Summary: The method is based on the detection of the Fe(III)-EDTA complex. It is a fast procedure where the sample preparation can be considered a derivatization step.
-
Validation: The method was validated for low-concentration analysis with a limit of detection of 3.0 ng/mL and a limit of quantification of 10.0 ng/mL. The relative standard deviation was below 4.3%.
2. Capillary Electrophoresis/Tandem Mass Spectrometry for EDTA in Human Plasma and Urine [8]
-
Sample Preparation: Automated anion-exchange solid-phase extraction of 100 µL of human plasma.
-
Instrumentation: Capillary electrophoresis system coupled with an ion spray tandem mass spectrometer (CE/MS/MS).
-
Method Summary: Analysis is performed using selected reaction monitoring in the negative ion mode. Large-volume injections are used to enhance detection levels. A 13C stable-label isotope is used as the internal standard.
-
Validation: The lower level of detection and quantitation were 7.3 and 14.6 ng/mL in human plasma, respectively. Intra-assay precision was less than 15% RSD, and inter-assay precision was less than 18% RSD.
3. HPLC-UV with Pre-column Derivatization for EDTA in Drug Substances [4]
-
Sample Preparation: The sample is prepared in a diluent of water and acetonitrile (50:50).
-
Instrumentation: HPLC with a reversed-phase C18 column and UV detection at 300 nm.
-
Method Summary: EDTA's chelating property is utilized by adding a metal salt (e.g., copper (II)) to the mobile phase to form a stable, UV-detectable complex.
-
Validation: The method was validated for specificity, precision, accuracy, linearity, ruggedness, and robustness. The linearity range for EDTA is 0.6 µg/ml to 3.0 µg/ml, with an LOQ of 0.60 µg/ml and an LOD of 0.30 µg/ml.
4. Immunoassay for Soluble Indium-EDTA [5]
-
Principle: An antigen-inhibition format utilizing a monoclonal antibody that specifically binds to indium-EDTA complexes.
-
Method Summary: The sensitivity of the assay can be adjusted by changing the soluble inhibiting antigen (indium-EDTA, indium-(p-nitrobenzyl)-EDTA, or indium-EDTA-bovine serum albumin).
-
Validation: The assay can measure soluble indium at concentrations from 0.005 ppb to 320 ppm. The quantitation of indium by immunoassay correlated closely with values obtained using atomic absorption spectroscopy.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of different analytical methods for EDTA detection in biological matrices. Cross-validation is essential to ensure that different methods produce comparable results, which is critical when transferring methods between laboratories or comparing data from different studies.[16][17]
Caption: Workflow for cross-validating analytical methods for EDTA detection.
References
- 1. Easy EDTA Blood Test: How to Prepare & Results [jitsi.cmu.edu.jm]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. rjpdft.com [rjpdft.com]
- 5. Enzyme immunoassay to determine heavy metals using antibodies to specific metal-EDTA complexes: optimization and validation of an immunoassay for soluble indium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative capillary electrophoresis/ion spray tandem mass spectrometry determination of EDTA in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 14. jppres.com [jppres.com]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Edetate Trisodium Monohydrate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Edetate trisodium monohydrate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, ensuring you can conduct your work with confidence and minimize your environmental impact.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure adequate ventilation to disperse any dust.[1]
-
Personal Protective Equipment (PPE) : Before addressing the spill, don appropriate PPE, including safety glasses with side-shields or chemical goggles, a lab coat, and suitable gloves (e.g., nitrile).[1][2] If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[1][2]
-
Containment and Cleanup :
-
Decontamination : After the material has been collected, wash the spill area with water.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable local, state, and federal regulations.[1] While unused this compound may not be classified as a RCRA-defined hazardous waste, it is the responsibility of the waste generator to determine the appropriate disposal method.[3]
-
Waste Characterization :
-
Unused Product : If the product is in its original, uncontaminated state, it may be considered non-hazardous in some jurisdictions. However, always consult your institution's environmental health and safety (EHS) office for guidance.
-
Contaminated Material : If the this compound is contaminated with other hazardous substances, it must be treated as hazardous waste. The specific contaminants will determine the appropriate disposal route.
-
Empty Containers : Dispose of empty containers in accordance with institutional and regulatory guidelines.
-
-
Packaging for Disposal :
-
Disposal Route :
-
Contact your institution's EHS department or a licensed waste disposal contractor to arrange for pickup and disposal.
-
Dispose of the waste at an approved waste disposal plant.[4]
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by local regulations and your institution's policies, as it can be harmful to aquatic organisms.[5]
-
Quantitative Data Summary
While specific quantitative disposal limits are often subject to local regulations, the following table summarizes key toxicological data for this compound.
| Data Point | Value | Species | Reference |
| Oral LD50 | 2150 mg/kg | Rat | [2] |
| Oral LD50 | 2150 mg/kg | Mouse | [2] |
LD50: The lethal dose for 50% of the test subjects.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance by consulting your institution's specific guidelines and relevant regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Edetate Trisodium Monohydrate
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential, step-by-step procedures for the safe handling and disposal of Edetate trisodium monohydrate, a crucial chelating agent in various laboratory and pharmaceutical applications. Adherence to these protocols is vital for ensuring a safe research environment for all personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is necessary to determine the appropriate level of personal protective equipment required for handling this compound. The primary hazards associated with this chemical are irritation to the eyes, skin, and respiratory system.[1][2][3]
| Hazard Assessment | Recommended Personal Protective Equipment |
| Eye Contact | Safety glasses with side shields are mandatory for all procedures. In situations with a risk of splashing, tightly fitting chemical safety goggles should be worn.[4] A face shield used in conjunction with goggles is recommended when handling large quantities.[4] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC) are essential.[4] Gloves should be inspected for integrity before each use and disposed of properly after handling.[4] A lab coat or chemical-resistant apron must be worn to protect clothing and skin.[4] |
| Inhalation | A NIOSH-approved respirator is required if working in an area with insufficient ventilation or when there is a potential for generating dust or aerosols. The type of respirator should be selected based on the anticipated concentration of airborne particles.[4][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures operational efficiency.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and metals.[2][4][6] The storage area should be clearly designated for hazardous chemicals.[4]
2. Handling and Use Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[4] Designate a specific area for handling the chemical, preferably within a chemical fume hood if there is a risk of inhalation.[4]
-
Weighing and Transfer: To minimize dust generation when weighing or transferring the solid material, use a scoop or spatula and avoid pouring directly from a large container.[4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4] Ensure adequate mixing without creating aerosols.[4]
-
Post-Handling: After handling, decontaminate the work area and any equipment used.[4] Wash hands thoroughly with soap and water.[4]
3. Spill and Emergency Procedures:
-
Evacuate: In the event of a spill, immediately evacuate the affected area.[4]
-
Ventilate: If it is safe to do so, increase ventilation to the area.[4]
-
Contain: For small spills, use an appropriate absorbent material to contain the substance.[4]
-
Clean-up: While wearing appropriate PPE, carefully clean up the spill.[4] Place the absorbed material into a sealed, labeled container for disposal.[4] For major spills, alert emergency responders.[2]
-
Decontaminate: Thoroughly decontaminate the spill area.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled waste container.[4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[4]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2][4] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.[4] Do not discharge into sewers or waterways.[7]
Quantitative Data
| Parameter | Value | Source |
| Oral LD50 (rat) | 2150 mg/kg | [1][2] |
| Oral LD50 (mouse) | 2150 mg/kg | [1] |
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H15N2Na3O9 | CID 16211179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Edetate Trisodium | C10H13N2Na3O8 | CID 9008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
